Product packaging for 2H-Pyran-2-one, 3-acetyl-6-methyl- (9CI)(Cat. No.:CAS No. 155299-75-5)

2H-Pyran-2-one, 3-acetyl-6-methyl- (9CI)

Cat. No.: B584196
CAS No.: 155299-75-5
M. Wt: 152.149
InChI Key: LZUNNUZJBSBFRE-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 3-acetyl-6-methyl- (9CI), also known as 2H-Pyran-2-one, 3-acetyl-6-methyl- (9CI), is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.149. The purity is usually 95%.
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Properties

CAS No.

155299-75-5

Molecular Formula

C8H8O3

Molecular Weight

152.149

IUPAC Name

3-acetyl-6-methylpyran-2-one

InChI

InChI=1S/C8H8O3/c1-5-3-4-7(6(2)9)8(10)11-5/h3-4H,1-2H3

InChI Key

LZUNNUZJBSBFRE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C(=O)O1)C(=O)C

Synonyms

2H-Pyran-2-one, 3-acetyl-6-methyl- (9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2H-Pyran-2-one, 3-acetyl-6-methyl- (Dehydroacetic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2H-Pyran-2-one, 3-acetyl-6-methyl-, an organic compound widely known as Dehydroacetic Acid (DHA). This document consolidates essential data, experimental protocols, and structural information to support research and development activities.

Chemical Identity and Structure

Dehydroacetic acid is a pyrone derivative that exists in equilibrium between its keto and enol tautomeric forms. The predominant enol form is 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one.

  • IUPAC Name: 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione

  • Common Name: Dehydroacetic Acid (DHA)

  • CAS Registry Numbers:

    • 520-45-6 (keto-enol mixture)

    • 771-03-9 (enol form: 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one)

  • Molecular Formula: C₈H₈O₄

  • Molecular Weight: 168.15 g/mol [1][2][3]

The tautomeric equilibrium between the keto and enol forms is a key feature of its chemical reactivity.

synthesis_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Charge reactor with an inert solvent (e.g., toluene). catalyst 2. Add base catalyst (e.g., triethylamine, pyridine). addition 3. Add diketene dropwise under controlled temperature. catalyst->addition Proceed stirring 4. Stir mixture at specified temperature (e.g., 40°C) for several hours. cooling 5. Cool the reaction mixture to induce crystallization. stirring->cooling Proceed filtration 6. Filter the crude product. cooling->filtration washing 7. Wash the solid with a cold solvent. filtration->washing drying 8. Dry the purified Dehydroacetic Acid. washing->drying characterization_workflow cluster_analysis Spectroscopic Analysis start Synthesized DHA Product purification Purification (Recrystallization) start->purification sample_prep Sample Preparation purification->sample_prep nmr NMR (¹H, ¹³C) sample_prep->nmr Dissolve in CDCl₃ ms Mass Spectrometry sample_prep->ms Prepare dilute solution ftir FTIR sample_prep->ftir Prepare KBr pellet or ATR data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ftir->data_analysis

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-acetyl-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-acetyl-6-methyl-2H-pyran-2-one is a pyranone derivative with potential applications in organic synthesis and medicinal chemistry. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the standard methodologies for obtaining and interpreting the spectroscopic data for this compound.

Predicted Spectroscopic Data

While experimental data is not available, the following tables outline the expected spectral data for 3-acetyl-6-methyl-2H-pyran-2-one based on its structure and general principles of spectroscopy. These predictions are for illustrative purposes and would require experimental verification.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.2 - 2.4s3H-CH₃ (at C6)
~2.5 - 2.7s3H-C(O)CH₃ (acetyl)
~6.0 - 6.2d1HH-5
~7.5 - 7.7d1HH-4

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~20 - 25-CH₃ (at C6)
~30 - 35-C(O)CH₃ (acetyl)
~110 - 115C-5
~145 - 150C-4
~155 - 160C-3
~160 - 165C-6
~165 - 170C-2 (lactone C=O)
~195 - 200-C(O)CH₃ (acetyl C=O)

Predicted IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (vinylic)
~2950 - 2850MediumC-H stretch (aliphatic)
~1720 - 1700StrongC=O stretch (lactone)
~1680 - 1660StrongC=O stretch (acetyl)
~1640 - 1600MediumC=C stretch (pyran ring)
~1450 - 1350MediumC-H bend (methyl)
~1250 - 1000StrongC-O stretch (lactone)

Predicted Mass Spectrometry Data (EI-MS)

m/z ValueRelative IntensityAssignment
152High[M]⁺ (Molecular Ion)
137Medium[M - CH₃]⁺
109High[M - CH₃CO]⁺
43Very High[CH₃CO]⁺

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality spectroscopic data for a solid organic compound such as 3-acetyl-6-methyl-2H-pyran-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particulates.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). In modern spectrometers, the residual solvent peak can often be used for calibration.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Identify the chemical shifts and multiplicities (singlet, doublet, etc.) of the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology for Attenuated Total Reflectance (ATR) FT-IR:

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Instrument Setup and Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

    • Lower the ATR press arm to apply firm and even pressure on the solid sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them to specific functional groups using standard correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction:

    • For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the tip of the probe.

    • Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS). The sample is first dissolved in a volatile solvent and injected into the GC.

  • Instrument Setup and Data Acquisition:

    • The sample is introduced into the high-vacuum ion source of the mass spectrometer.

    • In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize and fragment.

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing:

    • The mass spectrum is generated as a plot of relative intensity versus m/z.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. Key fragment ions can provide information about the different structural motifs within the molecule.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, integrating the data from NMR, IR, and MS to determine its chemical structure.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Pure Compound (3-acetyl-6-methyl-2H-pyran-2-one) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR/ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

The Biological Activity of Dehydroacetic Acid and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dehydroacetic acid (DHA), a pyrone derivative, is a versatile organic compound recognized for its broad-spectrum biological activities. While commonly employed as a preservative in the food and cosmetic industries due to its low toxicity, its true potential lies in its role as a privileged scaffold in medicinal chemistry. The structural framework of DHA allows for extensive modification, leading to the synthesis of numerous derivatives with potent and diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of DHA and its derivatives, focusing on their antimicrobial, anticancer, and enzyme-inhibitory effects. We present quantitative data from key studies, detail relevant experimental protocols, and visualize critical mechanisms and workflows to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this remarkable class of compounds.

Introduction

Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), or DHA, is a synthetic organic compound first noted for its effective antimicrobial properties.[1][2] Its safety profile has led to its widespread use as a fungicide and bactericide in food, cosmetics, and personal care products.[1][3][4] Beyond its role as a preservative, the unique chemical structure of DHA, featuring both nucleophilic and electrophilic centers, makes it an exceptionally versatile starting material—or synthon—for the synthesis of a wide array of heterocyclic compounds.[3][5][6]

Derivatization of the DHA core has unlocked a multitude of biological activities. Researchers have successfully developed DHA derivatives that exhibit enhanced antibacterial, antifungal, anticancer, and enzyme-inhibitory properties.[6][7][8] This guide synthesizes the current knowledge on these activities, providing a technical foundation for further research and development.

Antimicrobial Activity

DHA and its derivatives are potent agents against a wide range of microorganisms, including bacteria and fungi. Their mechanism of action often involves the disruption of cellular integrity and key metabolic processes.[9][10]

Antibacterial Activity

Derivatives of DHA have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[3] Enamine derivatives, in particular, have shown substantially improved potency compared to the parent compound.[3][11] For instance, the N-methyl enamine derivative (4b) exhibited a five-fold greater minimum inhibitory concentration (MIC) and an eleven-fold greater minimum biocidal concentration (MBC) against Escherichia coli when compared to DHA.[3][11] The N-phenyl derivative (4d) was identified as a highly potent inhibitor of Staphylococcus aureus growth.[12][13][14]

Table 1: Antibacterial Activity of Dehydroacetic Acid (DHA) and its Derivatives

CompoundTest OrganismMIC (mg/mL)MBC (mg/mL)Reference
Dehydroacetic Acid (DHA)E. coli0.421.69[15]
Dehydroacetic Acid (DHA)S. aureus0.841.69[15]
Derivative 4b (N-Me)E. coli~0.084~0.154[3][11]
Derivative 4b (N-Me)S. aureus--[3]
Derivative 4d (N-Ph)S. aureusPotent Inhibitor-[3][12]
Values estimated based on the reported five-fold and eleven-fold improvement over DHA against E. coli.
Antifungal Activity

The antifungal properties of DHA are well-established, forming the basis of its use as a preservative.[1] Its activity extends to various molds and yeasts.[16] Metal complexes of DHA derivatives have shown particularly significant antifungal efficacy. A copper(II) complex of a benzoyl acetohydrazone ligand derived from DHA, for example, produced a 25 mm zone of inhibition against the fungus Aspergillus niger.[5]

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of DHA and its sodium salt, sodium dehydroacetate (SD), involves compromising the microbial cell membrane.[1][9] This disruption leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[1][9] Studies on Geotrichum citri-aurantii have shown that SD treatment leads to a decrease in intracellular ATP content and an increase in Na+/K+-ATPase activity, indicating a severe disturbance of energy metabolism.[9] Other proposed mechanisms include the inhibition of essential microbial enzymes, interference with cellular respiration, and, for some derivatives, the targeting of DNA gyrase.[3][10]

Antifungal_Mechanism cluster_cell Fungal Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Leakage of Contents Death Cell Death Cytoplasm->Death Loss of Integrity ATPase Na+/K+-ATPase ATP Intracellular ATP ATPase->ATP Depletes Energy Supply ATP->Death SD Sodium Dehydroacetate (SD) SD->Membrane Disrupts Permeability SD->ATPase Increases Activity

Antifungal mechanism of sodium dehydroacetate.

Anticancer Activity

A growing body of evidence highlights the potential of DHA derivatives as potent anticancer agents.[5] Various synthetic derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), lung (A-549), and brain (GL261) cancer cells.[5][7][17]

Table 2: Anticancer Activity of Selected Dehydroacetic Acid Derivatives

Derivative TypeCell LineIC50 ValueReference
Thiadiazine (Compound 75)GL261 (Glioma)7.1 ± 1.3 µM[5]
DHA-Chalcone Hybrid (33)MCF-7 (Breast)Low µM range (2.21–11.5 µM)[17]
DHA-Chalcone Hybrid (41)MCF-7 (Breast)Low µM range (2.21–11.5 µM)[17]
DHA-Chalcone Hybrid (43)MCF-7 (Breast)Low µM range (2.21–11.5 µM)[17]
DHA-Chalcone Hybrid (44)MCF-7 (Breast)Low µM range (2.21–11.5 µM)[17]
Pyridine Conjugate (7a)MCF-7 (Breast)Potent Activity[7]
Pyridine Conjugate (7a)A-549 (Lung)Moderate Activity[7]
Mechanisms of Anticancer Action

The anticancer effects of DHA derivatives are mediated through multiple signaling pathways. Two prominent mechanisms include:

  • STAT3 Inhibition : The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key mediator of tumor cell proliferation and survival. Certain thiadiazine derivatives of DHA have been shown to bind effectively to the active site of STAT3, inhibiting its function and demonstrating potency comparable to known commercial inhibitors.[5]

  • BRAF V600E Antagonism : In certain cancers, such as metastatic melanoma, a V600E mutation in the BRAF gene leads to constitutive activation of the MAPK/ERK signaling pathway, driving tumor growth. DHA has been identified as an agent that can antagonize the binding of the metabolite acetoacetate to the mutated BRAF V600E protein, thereby attenuating downstream signaling and tumor proliferation.[18][19]

Anticancer_Mechanism cluster_pathway MAPK/ERK Signaling Pathway BRAF BRAF V600E MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Tumor Proliferation & Survival TF->Proliferation Acetoacetate Acetoacetate Acetoacetate->BRAF Activates DHA Dehydroacetic Acid (DHA) DHA->Acetoacetate Antagonizes Binding

DHA antagonizes BRAF V600E pathway activation.

Enzyme Inhibitory Activity

DHA derivatives have been designed and synthesized as potent inhibitors of various enzymes, highlighting their potential in treating metabolic diseases and infectious agents.

  • α-Amylase Inhibition : Hydrazone derivatives of DHA have been identified as powerful inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. One derivative (8g) showed an IC50 value of 0.76 ± 1.23 µM, which is more potent than the standard drug acarbose.[8] Kinetic studies revealed a reversible, competitive mode of inhibition.[8]

  • InhA Inhibition : InhA is a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Heteroatom-rich thiazole derivatives of DHA have been evaluated as inhibitors of InhA, providing a potential new avenue for antitubercular drug discovery.[20]

  • Other Enzymes : Computational and experimental studies have also explored DHA hydrazones as inhibitors of bovine serum albumin (BSA), trypsin, lipase, and cathepsins B and H.[8]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides generalized methodologies for key experiments cited in the literature on DHA derivatives.

General Synthesis of Enamine Derivatives

This protocol is adapted from the synthesis of antibacterial enamine derivatives.[3]

  • Dissolution : Dissolve Dehydroacetic Acid (1.0 eq) in a suitable solvent (e.g., ethanol, glacial acetic acid).

  • Addition of Amine : Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

  • Reflux : Heat the reaction mixture to reflux for a specified period (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If no solid forms, pour the mixture into ice-cold water to induce precipitation.

  • Purification : Collect the crude solid by filtration, wash with cold solvent, and dry. Recrystallize the product from an appropriate solvent (e.g., ethanol) to obtain the pure enamine derivative.

  • Characterization : Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[3][7]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.

  • Preparation : Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Controls : Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Analysis : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of the DHA derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Calculation : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening cluster_results Data & Conclusion A Reactants (DHA + Reagents) B Reaction A->B C Purification (Chromatography/ Recrystallization) B->C D Structural Analysis (NMR, MS, IR) C->D E Biological Screening (Antimicrobial, Anticancer, etc.) C->E F Data Analysis (IC50, MIC, SAR) E->F G Lead Compound Identification F->G

General workflow for DHA derivative development.

Conclusion and Future Perspectives

Dehydroacetic acid has proven to be far more than a simple preservative. It is a privileged chemical scaffold that serves as a foundation for the development of novel therapeutic agents with a wide range of biological activities. Derivatives of DHA have demonstrated compelling antimicrobial, anticancer, and enzyme-inhibitory properties, often through well-defined mechanisms of action.

Future research should focus on several key areas:

  • Mechanism Elucidation : Further investigation into the precise molecular targets and signaling pathways affected by novel DHA derivatives.

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the DHA core to optimize potency and selectivity for specific biological targets.

  • In Vivo Efficacy : Advancing the most promising lead compounds from in vitro studies into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of New Activities : Expanding the scope of biological screening to uncover novel therapeutic applications for this versatile class of compounds.

The continued exploration of dehydroacetic acid and its derivatives holds significant promise for addressing unmet needs in medicine, from combating antibiotic resistance to developing more effective cancer therapies.

References

Tautomerism in 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione, commonly known as dehydroacetic acid (DHA), is a versatile organic compound with significant applications as a fungicide, bactericide, and preservative in the food, cosmetic, and pharmaceutical industries.[1] Its biological and chemical reactivity is intrinsically linked to its molecular structure, which exists in a state of tautomeric equilibrium. This technical guide provides an in-depth analysis of the tautomerism of DHA, presenting quantitative data from spectroscopic and computational studies, detailed experimental protocols for its characterization, and a visualization of its proposed antifungal mechanism of action.

Introduction to Tautomerism in Dehydroacetic Acid

Tautomers are structural isomers of chemical compounds that readily interconvert.[1] In the case of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione, the primary tautomerism is a keto-enol type. The compound can theoretically exist in several forms, including a triketo form and multiple enol forms. However, extensive experimental and computational studies have demonstrated that the equilibrium overwhelmingly favors a specific enolic tautomer: 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one .[2] This stability is attributed to the formation of a strong intramolecular hydrogen bond and an extended π-conjugated system within this enol form.[2] The diketo or triketo forms are considered to have negligible contributions to the overall equilibrium population due to the loss of conjugation.[1]

Tautomeric Forms and Equilibria

The principal tautomeric equilibrium for DHA is illustrated below. The enol form (I) is the major contributing structure, while the keto form (II) is the minor, often undetectable, tautomer.

tautomerism cluster_enol Enol Form (I) (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) Predominant cluster_keto Keto Form (II) (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione) Minor enol enol keto keto enol->keto Keto-Enol Tautomerism

Figure 1: Keto-Enol Tautomeric Equilibrium of DHA.

Quantitative Analysis of Tautomerism

The relative populations and energetic stabilities of DHA tautomers have been investigated using both experimental spectroscopy and theoretical calculations.

Computational Energetics and Tautomer Population

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in quantifying the stability of DHA's tautomers. Calculations show that the enolic forms are significantly more stable than the diketo or triketo forms. A comprehensive computational analysis by Cooke et al. (2020) provides energetic and population characteristics of the different isomers, confirming the predominance of the enol tautomer. The detailed results of these population analyses are presented in the supplementary data of their publication.[1][3]

Spectroscopic Data

UV-Vis spectroscopy is a key technique for studying the electronic transitions of tautomers. The absorption maxima (λmax) are sensitive to the electronic structure, allowing for differentiation between tautomeric forms. Below is a summary of experimental and theoretically calculated spectroscopic data for the predominant enol form of DHA in acetonitrile (ACN).

ParameterExperimental (in ACN)Theoretical (TD-DFT in ACN)Transition Character
λmax, 1 (nm) 318312n→π
Molar Absorptivity (ε) at λmax, 1 (M-1cm-1) 7100--
Oscillator Strength (f) at λmax, 1 -0.20-
λmax, 2 (nm) 231231π→π
Molar Absorptivity (ε) at λmax, 2 (M-1cm-1) 12900--
Oscillator Strength (f) at λmax, 2 -0.31-
Data sourced from Cooke et al., Heliyon (2020).[3]

Experimental Protocols

Characterization of DHA's tautomerism relies on precise experimental methodologies. The following sections detail representative protocols for NMR and UV-Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for identifying the predominant tautomer in solution and the solid state. The highly deshielded proton signal of the enolic hydroxyl group is a key diagnostic feature.[2]

Objective: To acquire 1H and 13C NMR spectra to confirm the structure of the dominant tautomer.

Instrumentation:

  • 400 MHz NMR Spectrometer (e.g., Bruker Avance series)

  • 5 mm NMR tubes

  • Deuterated solvents (e.g., Chloroform-d, Acetone-d6)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione in approximately 0.6 mL of a deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters:

      • Pulse Program: zg30

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantitative analysis)

      • Number of Scans: 16-64

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • Typical Parameters:

      • Pulse Program: zgpg30

      • Spectral Width: ~220 ppm

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024 or more, depending on concentration.

    • Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent signal.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which differ between tautomers.

Objective: To determine the absorption maxima (λmax) of the tautomeric forms in solution.

Instrumentation:

  • Dual-beam UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents (e.g., acetonitrile, ethanol)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of DHA of known concentration (e.g., 1 mM) in the chosen spectroscopic grade solvent.

    • Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading in the optimal range (0.1 - 1.0 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range (e.g., 200-450 nm).

  • Measurement:

    • Fill both the reference and sample cuvettes with the pure solvent and record a baseline spectrum.

    • Empty the sample cuvette and rinse it with the DHA solution.

    • Fill the sample cuvette with the DHA solution.

    • Place the cuvettes in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Logical Workflow for Tautomer Analysis

The comprehensive analysis of tautomerism in a molecule like DHA involves a synergistic approach combining computational modeling and experimental validation.

workflow start Hypothesize Potential Tautomeric Structures comp Computational Modeling (DFT Calculations) start->comp exp Experimental Analysis start->exp energy Calculate Relative Energies and Thermodynamic Properties comp->energy comp_spec Simulate Spectra (NMR shifts, TD-DFT) comp->comp_spec nmr NMR Spectroscopy (1H, 13C) exp->nmr uv UV-Vis Spectroscopy exp->uv pop Predict Tautomer Population (Boltzmann Distribution) energy->pop compare Compare Experimental and Simulated Data pop->compare nmr_res Identify Diagnostic Signals (e.g., enol -OH proton) nmr->nmr_res uv_res Determine Absorption Maxima (λmax) uv->uv_res nmr_res->compare uv_res->compare comp_spec->compare conclusion Elucidate Predominant Tautomeric Structure compare->conclusion Good Correlation

Figure 2: Integrated workflow for tautomerism analysis.

Biological Relevance: Antifungal Mechanism of Action

The utility of DHA as a preservative is due to its potent antifungal and antibacterial properties. Instead of interacting with a specific signaling pathway, its mechanism is believed to involve the direct disruption of fundamental microbial processes. Studies on the sodium salt of DHA against the fungus Geotrichum citri-aurantii have elucidated a multi-faceted mechanism of action.

mechanism Proposed Antifungal Mechanism of Dehydroacetic Acid (DHA) cluster_membrane Cell Membrane Interaction cluster_energy Energy Metabolism Disruption cluster_cellular_damage Cellular Damage DHA Dehydroacetic Acid (or Sodium Dehydroacetate) membrane_perm Alters Membrane Permeability DHA->membrane_perm enzyme_disrupt Disrupts Membrane-Bound Enzyme Activity DHA->enzyme_disrupt ion_flux Increases Na+ Ion Influx membrane_perm->ion_flux plasmolysis Plasmolysis & Cytoplasm Loss membrane_perm->plasmolysis atp_decrease Decreases Intracellular ATP Content enzyme_disrupt->atp_decrease atpase_increase Increases Na+/K+-ATPase Activity (Compensatory Response) ion_flux->atpase_increase growth_inhibition Inhibition of Growth & Cell Death atp_decrease->growth_inhibition atpase_increase->atp_decrease Further ATP Depletion plasmolysis->growth_inhibition

Figure 3: Antifungal action of DHA on a fungal cell.

This mechanism involves an initial interaction with the fungal cell membrane, leading to increased permeability and an influx of sodium ions.[4] This disrupts the cell's ionic balance and triggers a compensatory, energy-consuming increase in Na+/K+-ATPase activity. Concurrently, DHA is proposed to inhibit key enzymes involved in cellular respiration, leading to a sharp decrease in intracellular ATP.[4][5] The combined effects of membrane damage and energy depletion result in severe cellular stress, plasmolysis, and ultimately, cell death.[4]

Conclusion

The tautomeric landscape of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione is dominated by the highly stable enol form, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. This structural preference is confirmed by a combination of NMR and UV-Vis spectroscopy, and underpinned by computational analysis. Understanding this inherent structural property is critical for predicting its reactivity and physicochemical properties. Furthermore, its efficacy as a widely used preservative is not due to interaction with a specific signaling cascade but rather a direct and robust attack on the cell membrane integrity and energy metabolism of microorganisms. This technical guide provides researchers and drug development professionals with the foundational data and methodologies required to effectively study and utilize this important compound.

References

Dehydroacetic Acid: An In-depth Technical Guide to Reaction Mechanisms and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroacetic acid (DHA), a pyrone derivative with the chemical formula C₈H₈O₄, is a versatile organic compound with widespread applications as a preservative in food and cosmetics, as well as a precursor in the synthesis of various heterocyclic compounds.[1][2][3][4] Its biological activity and reactivity make it a subject of significant interest in chemical and pharmaceutical research. This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics associated with the synthesis, degradation, and key reactions of dehydroacetic acid, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Synthesis of Dehydroacetic Acid: Mechanisms and Kinetics

Dehydroacetic acid is primarily synthesized through two main routes: the self-condensation of ethyl acetoacetate and the base-catalyzed dimerization of diketene.

Synthesis from Ethyl Acetoacetate

The synthesis of DHA from ethyl acetoacetate involves a self-condensation reaction, typically under mildly alkaline conditions using a catalyst such as sodium bicarbonate.[5][6][7][8][9] The reaction proceeds through a Claisen condensation mechanism.

Reaction Mechanism:

The reaction is initiated by the deprotonation of the α-carbon of ethyl acetoacetate by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of ethyl acetoacetate. Subsequent intramolecular cyclization and elimination of ethanol and water lead to the formation of the dehydroacetic acid molecule.

Experimental Protocol for Synthesis from Ethyl Acetoacetate: [6][7][8][9]

  • Apparatus: A round-bottomed flask equipped with a reflux condenser and a heating mantle.

  • Reagents:

    • Ethyl acetoacetate (freshly distilled)

    • Sodium bicarbonate (catalyst)

  • Procedure:

    • Place ethyl acetoacetate and a catalytic amount of sodium bicarbonate in the round-bottomed flask.

    • Heat the mixture to reflux for approximately 6-8 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[10][11][12][13][14]

    • After completion, distill off the unreacted ethyl acetoacetate and ethanol produced during the reaction.

    • The residue, which contains dehydroacetic acid, is then purified by recrystallization from a suitable solvent, such as ethanol.

Kinetics:

While detailed kinetic studies for this specific synthesis route are not extensively available in the reviewed literature, the reaction rate is known to be influenced by factors such as temperature, catalyst concentration, and reactant purity. The progress of the reaction can be monitored by tracking the decrease in the concentration of ethyl acetoacetate and the increase in the concentration of dehydroacetic acid over time using HPLC.[10][11][12][13][14]

Table 1: Summary of Synthesis of Dehydroacetic Acid from Ethyl Acetoacetate

ParameterDescriptionReference
Reactant Ethyl acetoacetate[5][6][7]
Catalyst Sodium bicarbonate[6][8]
Reaction Type Claisen condensation[10][14]
Typical Reaction Time 6 - 8 hours[7][8]
Purification Distillation and recrystallization[6][9]

Synthesis_from_Ethyl_Acetoacetate cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ethyl Acetoacetate_1 Ethyl Acetoacetate Enolate Enolate Ethyl Acetoacetate_1->Enolate + Base Ethyl Acetoacetate_2 Ethyl Acetoacetate Base Base (e.g., NaHCO3) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Ethyl Acetoacetate_2 Cyclized_Intermediate Cyclized Intermediate Tetrahedral_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Dehydroacetic_Acid Dehydroacetic Acid Cyclized_Intermediate->Dehydroacetic_Acid - Ethanol - Water Ethanol Ethanol Water Water

Synthesis from Diketene

The industrial synthesis of dehydroacetic acid often involves the base-catalyzed dimerization of diketene.[2] Common catalysts for this reaction include tertiary amines like pyridine and triethylamine.

Reaction Mechanism:

The reaction is believed to proceed via a nucleophilic attack of the catalyst on one of the carbonyl groups of a diketene molecule, leading to a zwitterionic intermediate. This intermediate then reacts with a second diketene molecule, followed by cyclization and elimination of the catalyst to yield dehydroacetic acid.

Experimental Protocol for Synthesis from Diketene:

  • Apparatus: A reaction vessel equipped with a stirrer, a dropping funnel, and a temperature controller.

  • Reagents:

    • Diketene

    • Tertiary amine catalyst (e.g., triethylamine)

    • Inert solvent (optional)

  • Procedure:

    • The catalyst is typically added to the reaction vessel, optionally with an inert solvent.

    • Diketene is then added dropwise to the catalyst solution while maintaining a controlled temperature.

    • The reaction is often exothermic and may require cooling to maintain the desired temperature.

    • The progress of the reaction can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) or NMR spectroscopy to follow the disappearance of the characteristic diketene bands and the appearance of product signals.[4][15]

    • Upon completion, the product is isolated and purified, often by distillation or crystallization.

Kinetics:

The kinetics of diketene hydrolysis have been studied, and it is known to be a relatively fast reaction.[2][13] The dimerization to DHA is also a rapid process. The reaction rate is dependent on the nature and concentration of the catalyst, the temperature, and the solvent used. While specific kinetic parameters for the base-catalyzed dimerization to DHA are not widely published, the reaction can be monitored in situ using spectroscopic methods to determine the reaction order and rate constants.[4][15]

Table 2: Summary of Synthesis of Dehydroacetic Acid from Diketene

ParameterDescriptionReference
Reactant Diketene[2]
Catalyst Tertiary amines (e.g., pyridine, triethylamine)[2]
Reaction Type Base-catalyzed dimerization[2]
Monitoring Techniques FTIR, NMR[4][15]

Synthesis_from_Diketene cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Diketene_1 Diketene Zwitterionic_Intermediate Zwitterionic Intermediate Diketene_1->Zwitterionic_Intermediate + Catalyst Diketene_2 Diketene Catalyst Base Catalyst Dimeric_Intermediate Dimeric Intermediate Zwitterionic_Intermediate->Dimeric_Intermediate + Diketene_2 Dehydroacetic_Acid Dehydroacetic Acid Dimeric_Intermediate->Dehydroacetic_Acid Cyclization & Catalyst Regeneration

Degradation of Dehydroacetic Acid

The stability of dehydroacetic acid is a critical factor in its application as a preservative. It can undergo degradation through thermal and photochemical pathways.

Thermal Degradation

Thermal decomposition of DHA can occur at elevated temperatures. Understanding the kinetics of this process is essential for determining its shelf life and stability in various formulations.

Mechanism:

The thermal degradation of pyrone-containing compounds can proceed through various mechanisms, including decarboxylation, ring-opening, and fragmentation reactions. The specific pathway for DHA is not extensively detailed in the available literature, but it is expected to involve the breakdown of the pyrone ring and the loss of acetyl and other functional groups.

Experimental Protocol for Studying Thermal Degradation:

  • Technique: Thermogravimetric analysis (TGA) is a common method for studying the thermal decomposition of solids.[16][17][18]

  • Procedure:

    • A small, accurately weighed sample of dehydroacetic acid is placed in a TGA instrument.

    • The sample is heated at a controlled rate (e.g., 5, 10, 20 °C/min) under a specific atmosphere (e.g., nitrogen for pyrolysis, air for oxidative degradation).[16]

    • The instrument records the mass of the sample as a function of temperature.

    • The resulting TGA curve shows the temperature ranges at which mass loss occurs, indicating decomposition.

    • The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

  • Kinetic Analysis:

    • Isoconversional methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) can be applied to the TGA data obtained at different heating rates to determine the activation energy (Ea) of the decomposition process without assuming a specific reaction model.[11]

    • The pre-exponential factor (A) can then be determined using the Arrhenius equation.

Kinetics:

Photodegradation

Dehydroacetic acid can degrade upon exposure to ultraviolet (UV) radiation. This is a crucial consideration for its use in products that may be exposed to sunlight.

Mechanism:

The photodegradation of DHA has been shown to produce an isomer and dimeric structures.[5][8][19] The reaction likely proceeds through the absorption of UV light, leading to an excited state that can then undergo various photochemical reactions, including isomerization and cycloaddition. One study suggests that about 70% of the initial amount of DHA was still detected after 4 hours of irradiation.[5]

Experimental Protocol for Studying Photodegradation:

  • Apparatus: A photoreactor equipped with a UV lamp of a specific wavelength (e.g., 254 nm or a broad-spectrum lamp simulating sunlight).

  • Procedure:

    • A solution of dehydroacetic acid in a suitable solvent is prepared at a known concentration.

    • The solution is placed in the photoreactor and irradiated for specific time intervals.

    • Samples are withdrawn at different time points.

    • The concentration of dehydroacetic acid and the formation of photoproducts are monitored using an analytical technique such as HPLC-UV or LC-MS.[5][8][19]

  • Kinetic Analysis:

    • The rate of photodegradation can be determined by plotting the concentration of DHA versus irradiation time.

    • The reaction order can be determined from the shape of the concentration-time profile.

    • The quantum yield (Φ), which is the number of molecules reacted per photon absorbed, can be determined using a chemical actinometer to measure the photon flux of the light source.[20][21][22][23]

Kinetics:

While the formation of photoproducts has been identified, specific quantum yields for the photodegradation of dehydroacetic acid are not reported in the available literature. The rate of degradation will depend on factors such as the wavelength and intensity of the light, the solvent, and the presence of photosensitizers.

Table 3: Summary of Dehydroacetic Acid Degradation

Degradation PathwayKey AspectsAnalytical TechniquesKinetic Parameters (to be determined)References
Thermal Degradation Decomposition at elevated temperatures.TGA, DTGActivation Energy (Ea), Pre-exponential Factor (A)[11][16][17]
Photodegradation Degradation upon UV exposure, formation of isomers and dimers.HPLC-UV, LC-MSQuantum Yield (Φ), Rate Constant (k)[5][8][19]

Degradation_Pathways cluster_thermal Thermal Degradation cluster_photo Photodegradation Dehydroacetic_Acid Dehydroacetic Acid Thermal_Products Decomposition Products (e.g., CO2, smaller molecules) Dehydroacetic_Acid->Thermal_Products Heat (Δ) Isomer Isomer Dehydroacetic_Acid->Isomer UV Light (hν) Dimers Dimers Dehydroacetic_Acid->Dimers UV Light (hν)

Reactions of Dehydroacetic Acid with Nucleophiles

Dehydroacetic acid is a highly reactive compound that readily undergoes reactions with various nucleophiles, particularly primary amines. These reactions are important for the synthesis of a wide range of heterocyclic compounds.[24]

Reaction with Primary Amines:

The reaction of dehydroacetic acid with primary amines can lead to the formation of various nitrogen-containing heterocycles, such as pyridinones.

Mechanism:

The reaction mechanism is believed to involve the initial nucleophilic attack of the primary amine on one of the carbonyl groups of the dehydroacetic acid molecule. This is followed by a series of condensation and cyclization steps, often with the elimination of water, to form the final heterocyclic product. The exact structure of the product can depend on the reaction conditions and the nature of the primary amine.

Experimental Protocol for Studying the Reaction with Primary Amines:

  • Apparatus: A reaction flask with a magnetic stirrer, a condenser, and a means to control the temperature.

  • Reagents:

    • Dehydroacetic acid

    • Primary amine (e.g., aniline, alkylamine)

    • Solvent (e.g., ethanol, acetic acid)

  • Procedure:

    • Dissolve dehydroacetic acid in the chosen solvent in the reaction flask.

    • Add the primary amine to the solution.

    • Heat the reaction mixture to reflux for a specified period.

    • Monitor the reaction progress using TLC or HPLC.

    • After the reaction is complete, cool the mixture and isolate the product by filtration or extraction.

    • Purify the product by recrystallization.

  • Kinetic Analysis:

    • The kinetics of the reaction can be studied by monitoring the concentrations of reactants and products over time.

    • UV-Vis spectrophotometry can be a suitable technique if the product has a distinct absorption spectrum from the reactants.[25][26][27]

    • For faster reactions, stopped-flow techniques can be employed.[5][12][28][29]

    • In-situ NMR spectroscopy can also be used to monitor the reaction in real-time.[3][4][9][15][30]

Kinetics:

Table 4: Summary of Reaction of Dehydroacetic Acid with Primary Amines

ParameterDescriptionReference
Reactants Dehydroacetic acid, Primary amine[24]
Products Nitrogen-containing heterocycles (e.g., pyridinones)[24]
Monitoring Techniques TLC, HPLC, UV-Vis, Stopped-Flow, NMR[12][15][29]
Influencing Factors Amine nucleophilicity, solvent, temperature[16][30]

Reaction_with_Amines Dehydroacetic_Acid Dehydroacetic Acid Nucleophilic_Attack Nucleophilic Attack Dehydroacetic_Acid->Nucleophilic_Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Nucleophilic_Attack Intermediate Intermediate Nucleophilic_Attack->Intermediate Heterocyclic_Product Nitrogen-containing Heterocycle Intermediate->Heterocyclic_Product - Water Water Water

Conclusion

This technical guide has provided a detailed overview of the reaction mechanisms and kinetics associated with dehydroacetic acid. While comprehensive experimental protocols for the synthesis and analysis of DHA are available, there is a noticeable gap in the literature regarding quantitative kinetic data for its key reactions. Further research is warranted to determine the specific rate constants, activation energies, and quantum yields for the synthesis, degradation, and nucleophilic reactions of dehydroacetic acid. Such data would be invaluable for optimizing its production, understanding its stability in various applications, and designing novel synthetic routes to valuable heterocyclic compounds. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for conducting such kinetic investigations.

References

Probing the Thermal Integrity of 3-acetyl-6-methyl-2H-pyran-2-one: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: An exhaustive review of scientific literature did not yield specific quantitative data regarding the thermal decomposition of 3-acetyl-6-methyl-2H-pyran-2-one (Dehydroacetic Acid, DHA). This technical guide has therefore been developed to provide researchers, scientists, and drug development professionals with a robust methodological framework for evaluating the thermal stability and decomposition kinetics of this compound. The protocols and data presentation formats described herein are based on established principles of thermal analysis.

Introduction

3-acetyl-6-methyl-2H-pyran-2-one, commonly known as Dehydroacetic Acid (DHA), is a pyrone derivative with diverse industrial applications, including use as a fungicide, bactericide, and plasticizer in synthetic resins.[1] For professionals in drug development and materials science, understanding the thermal stability of a compound like DHA is paramount. Thermal decomposition is a critical quality attribute that can impact efficacy, safety, and storage conditions.

This guide details the standard experimental procedures and data analysis workflows required to thoroughly characterize the thermal behavior of DHA. The primary techniques discussed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which together provide a comprehensive profile of a material's response to heat.[2]

Key Analytical Techniques for Thermal Stability

The characterization of thermal decomposition relies on measuring changes in the physical and chemical properties of a substance as a function of temperature. TGA and DSC are the principal methods for this purpose.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[2] TGA is essential for determining decomposition temperatures, quantifying mass loss due to volatilization or degradation, and analyzing the composition of materials.[3] The output is a TGA curve, plotting mass versus temperature.[4]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as they are heated or cooled.[5] It is used to detect thermal events such as melting, crystallization, and glass transitions. In the context of decomposition, DSC can identify whether the breakdown process is endothermic (absorbs heat) or exothermic (releases heat), providing critical safety information.[6]

Generalized Experimental Protocols

The following sections outline the detailed methodologies for conducting TGA and DSC experiments to assess the thermal stability of DHA.

Protocol for Thermogravimetric Analysis (TGA)

This protocol is designed to determine the onset of decomposition and the kinetic parameters of the process.

  • Instrument Preparation:

    • Ensure the TGA instrument's microbalance is calibrated.

    • Run a blank experiment with an empty crucible to establish a stable baseline.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of powdered DHA into a standard TGA crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]

    • Temperature Program:

      • Equilibrate the sample at a starting temperature (e.g., 30 °C).

      • Heat the sample at a constant rate from the starting temperature to a final temperature (e.g., 600 °C).

      • To perform kinetic analysis, repeat the experiment using several different linear heating rates (e.g., 5, 10, 15, and 20 K/min).[7] The use of multiple heating rates is crucial for calculating activation energy.[8]

  • Data Collection:

    • Record the sample mass, sample temperature, and time throughout the experiment.

    • Generate TGA (mass vs. temperature) and derivative thermogravimetric (DTG) curves (rate of mass change vs. temperature). The peak of the DTG curve indicates the temperature of the maximum decomposition rate.[4]

Protocol for Differential Scanning Calorimetry (DSC)

This protocol identifies the thermal nature (endothermic/exothermic) of decomposition.

  • Instrument Preparation:

    • Perform temperature and enthalpy calibrations using certified standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of DHA into a DSC pan.

    • Hermetically seal the pan to contain any evolved gases during initial heating stages.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature (e.g., 25 °C).

      • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond the decomposition point identified by TGA.

    • An empty, sealed pan should be used as the reference.

  • Data Collection:

    • Record the differential heat flow to the sample versus temperature.

    • Analyze the resulting DSC curve for endothermic or exothermic peaks associated with decomposition.

Visualizing the Workflow and Potential Decomposition

The following diagrams, generated using the DOT language, illustrate the logical flow of a thermal stability study and a hypothetical decomposition pathway.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation p1 Weigh DHA Sample (5-10 mg for TGA, 2-5 mg for DSC) p2 Place in Crucible/Pan p1->p2 tga TGA Analysis (Multiple Heating Rates) p2->tga dsc DSC Analysis (Single Heating Rate) p2->dsc d1 Generate TGA/DTG Curves tga->d1 d3 Generate DSC Curve dsc->d3 d2 Determine T_onset & T_peak d1->d2 d5 Kinetic Modeling (Isoconversional Methods) d2->d5 d4 Identify Exo/Endothermic Events d3->d4 d6 Calculate Activation Energy (Ea) d5->d6

Caption: Experimental workflow for thermal analysis of DHA.

G DHA 3-acetyl-6-methyl-2H-pyran-2-one (C8H8O4) I1 Intermediate Fragments DHA->I1 Heat (Δ) Initial Ring Opening/ Decarboxylation P1 Acetic Acid (C2H4O2) I1->P1 P2 CO2 I1->P2 P3 Other Volatiles I1->P3

Caption: A generalized, hypothetical decomposition pathway for a pyrone.

Data Presentation and Kinetic Analysis

Should experimental data be acquired, it should be organized clearly for comparative analysis. The kinetic analysis of decomposition is critical for predicting stability under various conditions.

Presentation of TGA/DSC Data

The results from TGA and DSC analyses should be summarized in a tabular format.

ParameterValueUnitsMethod
Onset Temperature (Tonset)e.g., 210°CTGA
Peak Decomposition Temp (Tpeak)e.g., 235°CDTG
Mass Loss (Step 1)e.g., 45%TGA
Residual Mass at 600 °Ce.g., 5%TGA
Decomposition Enthalpy (ΔHd)e.g., -350J/gDSC
Table 1: Exemplary summary of thermal events for DHA. Note: Values are hypothetical.
Kinetic Analysis of Decomposition

The activation energy (Ea) is a key parameter that describes the energy barrier for the decomposition reaction.[9] It can be determined from TGA data collected at multiple heating rates using isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) models.[7] These methods analyze the temperature at which a specific degree of conversion (mass loss) is achieved at different heating rates.[8]

The activation energy would be presented as a function of the conversion percentage to understand the complexity of the decomposition mechanism.

Conversion (α)Activation Energy (Ea) (kJ/mol)Correlation (R2)Method
10%e.g., 120e.g., 0.998FWO
20%e.g., 125e.g., 0.999FWO
50%e.g., 130e.g., 0.999FWO
80%e.g., 128e.g., 0.997FWO
Table 2: Exemplary kinetic parameters for DHA decomposition. Note: Values are hypothetical.

Conclusion

While specific experimental data on the thermal degradation of 3-acetyl-6-methyl-2H-pyran-2-one is not currently prevalent in the accessible literature, the methodologies outlined in this guide provide a comprehensive framework for its determination. By employing Thermogravimetric Analysis and Differential Scanning Calorimetry, and applying established isoconversional kinetic models, researchers can robustly characterize the thermal stability, decomposition profile, and kinetic parameters of DHA. This information is indispensable for ensuring the quality, safety, and stability of products and formulations containing this compound.

References

Methodological & Application

One-Pot Synthesis of Pyran-2-One Derivatives Under Green Conditions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyran-2-one derivatives, emphasizing environmentally benign or "green" methodologies. Pyran-2-one scaffolds are crucial pharmacophores found in a wide array of biologically active compounds and natural products, making their efficient and sustainable synthesis a significant goal in medicinal and organic chemistry.[1][2][3] The protocols outlined below leverage green chemistry principles, including the use of reusable catalysts, alternative energy sources like microwave and ultrasound, and solvent-free or aqueous reaction conditions to minimize environmental impact.[1][2]

Introduction to Green Synthesis of Pyran-2-Ones

The synthesis of pyran-2-one derivatives has traditionally involved multi-step procedures often requiring harsh reaction conditions, toxic solvents, and stoichiometric amounts of reagents. Modern synthetic strategies, particularly one-pot multicomponent reactions (MCRs), offer a more efficient and atom-economical alternative.[1][4] MCRs are convergent reactions where three or more reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic operations, purification steps, and waste generation.[4][5] This approach aligns perfectly with the principles of green chemistry.

This guide explores several green one-pot methodologies for the synthesis of pyran-2-one and related pyran derivatives, including:

  • Mechanochemical Synthesis: Reactions conducted by grinding solid reactants together, often without any solvent.[4][5]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times.[6][7][8]

  • Ultrasound-Assisted Synthesis: Employing ultrasonic waves to enhance mass transfer and accelerate reactions, particularly in heterogeneous systems.[9][10][11]

  • Green Catalyst-Promoted Synthesis: Utilizing biodegradable or reusable catalysts in environmentally friendly solvents like water or ethanol.[12][13]

Data Presentation: Comparison of Green Synthetic Protocols

The following table summarizes quantitative data from various green one-pot synthetic protocols for pyran derivatives, allowing for a direct comparison of their efficiency and green credentials.

Protocol TypeCatalystSolventTimeYield (%)Reference
Mechanochemical Amine-functionalized SiO2@Fe3O4Solvent-free10-15 min90-98%[4]
Mechanochemical NoneSolvent-freeNot specifiedHigh to excellent[5]
Microwave-Assisted NoneEthanol5 min90%[6]
Microwave-Assisted Polyphosphoric acidSolvent-free2 min72%[7]
Ultrasound-Assisted MorpholineWater15-25 min85-95%[9]
Ultrasound-Assisted Triethylamine (Et3N)Water2 h84%[11]
Green Catalyst Lemon Peel PowderEthanol45 min96%[12]
Green Catalyst CuFe2O4@starchEthanol25-50 min85-98%[13]
Green Catalyst Zn(Proline)2Ethanol3 h94%[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the data presentation table.

Protocol 1: Mechanochemical One-Pot Synthesis of 2-amino-4H-benzo[b]pyran Derivatives[4]

This protocol describes a solvent-free synthesis using a reusable magnetic nanocatalyst.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Dimedone (1 mmol)

  • Amine-functionalized SiO2@Fe3O4 nanocatalyst (0.02 g)

  • Mortar and pestle

  • Ethanol

Procedure:

  • Combine the aromatic aldehyde, malononitrile, dimedone, and the amine-functionalized SiO2@Fe3O4 catalyst in a mortar.

  • Grind the mixture using a pestle at room temperature for the time specified in the data table (typically 10-15 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add ethanol to the reaction mixture and use an external magnet to separate the catalyst.

  • Decant the ethanolic solution and wash the catalyst with ethanol.

  • Combine the ethanolic solutions and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4H-benzo[b]pyran derivative.

  • The catalyst can be washed with ether, dried under vacuum, and reused for subsequent reactions.

Protocol 2: Microwave-Assisted One-Pot Synthesis of a Water-Soluble Pyran-2,4,5-triol Glucose Amine Schiff Base Derivative[6]

This protocol details a rapid, microwave-assisted synthesis.

Materials:

  • Glucosamine hydrochloride (1 mmol, 0.884 g)

  • Triethylamine

  • Salicylaldehyde (1.1 mmol, 0.432 mL)

  • Ethanol (4 mL)

  • Microwave synthesizer

  • Microwave vial

Procedure:

  • In a microwave vial, treat glucosamine hydrochloride with triethylamine in 4 mL of ethanol.

  • Add salicylaldehyde to the mixture.

  • Cap the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture at 60 °C for 5 minutes under microwave irradiation. A bright yellow precipitate will form.

  • Cool the vial to room temperature.

  • Filter the yellow solid and wash it with cold ethanol.

  • Recrystallize the product from ethanol to afford the pure derivative.

Protocol 3: Ultrasound-Assisted One-Pot Synthesis of 2-amino-4H-Pyran Derivatives in Aqueous Media[9]

This protocol describes an ultrasound-promoted synthesis in water.

Materials:

  • Substituted aldehyde (0.015 mol)

  • Ethyl acetoacetate (0.015 mol)

  • Malononitrile (0.015 mol)

  • Morpholine (0.00075 mol)

  • Water (10 mL)

  • Ultrasonic bath

  • Ethanol

Procedure:

  • In a suitable flask, mix the substituted aldehyde, ethyl acetoacetate, malononitrile, and a catalytic amount of morpholine in 10 mL of water.

  • Place the flask in an ultrasonic bath and irradiate at room temperature for the time indicated in comparative studies (typically 15-25 minutes).

  • Monitor the reaction completion periodically by TLC (n-hexane: ethyl acetate, 60:40 v/v).

  • Once the reaction is complete, filter the resulting solid product.

  • Wash the product with water (5 mL).

  • Dry the product and recrystallize it from an ethanol:water mixture (90:10 v/v).

Visualizations

The following diagrams illustrate the generalized reaction pathway and a typical experimental workflow for the one-pot synthesis of pyran derivatives.

G cluster_reactants Reactants cluster_conditions Green Conditions Aldehyde Aromatic Aldehyde OnePot One-Pot Reaction Vessel Aldehyde->OnePot ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->OnePot CH_Acid C-H Acidic Compound (e.g., Dimedone) CH_Acid->OnePot Catalyst Green Catalyst Catalyst->OnePot Energy Alternative Energy (Microwave/Ultrasound) or Grinding Energy->OnePot Product Pyran-2-one Derivative OnePot->Product Cyclization G A Aldehyde + Active Methylene Compound B Knoevenagel Condensation (Catalyst) A->B C Intermediate 1 (Arylidenemalononitrile) B->C E Michael Addition C->E D C-H Acidic Compound D->E F Intermediate 2 E->F G Intramolecular Cyclization F->G H Final Pyran Derivative G->H

References

Application Notes and Protocols: 3-Acetyl-6-methyl-2H-pyran-2-one in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Acetyl-6-methyl-2H-pyran-2-one, commonly known as dehydroacetic acid (DHA), is a versatile and highly reactive pyrone derivative. Its unique chemical structure makes it an excellent scaffold and starting material for the synthesis of a wide array of heterocyclic compounds. In the pharmaceutical industry, DHA serves as a valuable building block for the development of novel therapeutic agents, particularly in the antimicrobial and antiviral fields. This document provides detailed application notes and protocols for the synthesis of two classes of pharmaceutically relevant intermediates derived from DHA: Enamine Derivatives with antibacterial properties and Spiro-oxindolopyrrolidine Derivatives with anti-biofilm activity.

Part 1: Enamine Derivatives of Dehydroacetic Acid as Antibacterial Agents

Application Note:

Enamine derivatives of dehydroacetic acid have demonstrated significant potential as antibacterial agents. The synthesis involves the reaction of the acetyl group of DHA with various primary amines to form stable enamine linkages. These modifications have been shown to enhance the antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to the parent compound. Notably, certain derivatives exhibit potent activity against clinically relevant pathogens such as Staphylococcus aureus and Escherichia coli. The proposed mechanism of action for some of these compounds involves the disruption of bacterial cell-cell communication, known as quorum sensing, which is crucial for virulence and biofilm formation.[1]

Quantitative Data Summary:

The following tables summarize the synthetic yields and antibacterial activity of representative enamine derivatives of dehydroacetic acid.

Table 1: Synthesis and Characterization of Enamine Derivatives.

Compound IDR-groupYield (%)Melting Point (°C)
4a H-198-201
4b Methyl75164-166
4d Phenyl82155-157
4h 4-Fluorophenyl68178-180

Data compiled from multiple sources.

Table 2: Antibacterial Activity of Enamine Derivatives (MIC and MBC in µg/mL). [1]

Compound IDEscherichia coli (MIC)Escherichia coli (MBC)Staphylococcus aureus (MIC)Staphylococcus aureus (MBC)
DHA (1) >5000>50002500>5000
4b 1000250010002500
4d 5000>50005001000

Experimental Protocol: General Procedure for the Synthesis of (E)-3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones. [2]

This protocol describes the general method for synthesizing enamine derivatives from dehydroacetic acid.

Materials:

  • 3-Acetyl-6-methyl-2H-pyran-2-one (Dehydroacetic acid, DHA)

  • Appropriate primary amine (e.g., methylamine, aniline)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of dehydroacetic acid (1.0 eq) in DCM or DCE, add the primary amine (1.1 eq) and triethylamine (1.1 eq).

  • Stir the reaction mixture at room temperature or heat to 70 °C for 3-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with water.

  • Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure enamine derivative.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Visualization:

G Synthetic Workflow for Enamine Derivatives of DHA DHA Dehydroacetic Acid (DHA) Reaction Reaction in DCM/DCE with Triethylamine DHA->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Enamine Derivative Purification->Product

Caption: Synthetic workflow for enamine derivatives of DHA.

G Proposed Mechanism of Action: Quorum Sensing Inhibition Enamine DHA-Enamine Derivative Enamine->Inhibition QS_Signal Bacterial Quorum Sensing Signal (e.g., AHLs) Receptor Signal Receptor Protein QS_Signal->Receptor Activates Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Regulates Virulence Bacterial Virulence (Biofilm, Toxins) Gene_Expression->Virulence Leads to Inhibition->Receptor Antagonistic Binding

Caption: Proposed quorum sensing inhibition mechanism.

Part 2: Spiro-oxindolopyrrolidine Derivatives from Dehydroacetic Acid for Anti-Biofilm Applications

Application Note:

Spiro-oxindolopyrrolidines are a class of heterocyclic compounds with significant therapeutic potential, including antibacterial and antiviral activities.[3] Dehydroacetic acid can be used as a precursor to synthesize chalcone derivatives, which then undergo a [3+2] cycloaddition reaction with an azomethine ylide (generated in situ from isatin and sarcosine) to yield complex spiro-oxindolopyrrolidine structures.[3] These compounds have shown promising activity in inhibiting biofilm formation by pathogenic bacteria such as Bacillus subtilis and Pseudomonas aeruginosa. The mechanism of action is thought to involve the inhibition of key proteins required for biofilm matrix formation.[3]

Quantitative Data Summary:

The following tables present data on the synthesis and characterization of a representative spiro-oxindolopyrrolidine derivative and the results of a molecular docking study.

Table 3: Synthesis and Characterization of a Spiro-oxindolopyrrolidine Derivative (4a). [3]

PropertyValue
Yield 85%
Melting Point 248-250 °C
¹H NMR (CDCl₃, δ ppm) 2.05 (d, 3H), 2.18 (s, 3H), 3.32 (dd, 1H), 3.67 (dd, 1H), 3.77 (s, 3H), 5.85 (s, 1H), 6.8-7.6 (m, 8H)
IR (KBr, cm⁻¹) 3462 (-NH), 1710, 1686 (C=O)
Mass (m/z) 461.25 [M+H]⁺

Table 4: Molecular Docking Inhibition Constants with Biofilm-Related Proteins. [3]

Compound IDTarget Protein (B. subtilis)Inhibition Constant (Ki) in µM
4a TasA10.45
4b TasA5.28
4c TasA2.64
4d TasA4.32
4e TasA12.87

Experimental Protocol: Synthesis of Dehydroacetic Acid Grafted Spiro-oxindolopyrrolidines. [3]

This protocol describes a one-pot, three-component synthesis of spiro-oxindolopyrrolidine derivatives.

Materials:

  • Dehydroacetic acid-based chalcone derivative (1.0 eq)

  • Isatin (1.0 eq)

  • Sarcosine (1.0 eq)

  • Methanol

  • Solvents for purification

Procedure:

  • Synthesis of DHA-chalcone: Synthesize the chalcone precursor by reacting dehydroacetic acid with an appropriate aromatic aldehyde in the presence of a base (e.g., piperidine) in a suitable solvent. Purify the resulting chalcone before use in the next step.

  • One-pot cycloaddition: To a solution of the DHA-chalcone derivative (1.0 eq) in methanol, add isatin (1.0 eq) and sarcosine (1.0 eq).

  • Reflux the reaction mixture for an appropriate time (typically several hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Filter the solid product and wash with cold methanol.

  • If necessary, concentrate the filtrate and purify by column chromatography to obtain any remaining product.

  • Characterize the final spiro-oxindolopyrrolidine derivative using NMR, IR, and mass spectrometry.

Visualization:

G Synthetic Workflow for Spiro-oxindolopyrrolidines cluster_0 Precursor Synthesis cluster_1 One-pot Cycloaddition DHA Dehydroacetic Acid Chalcone_Reaction Base-catalyzed Condensation DHA->Chalcone_Reaction Aldehyde Aromatic Aldehyde Aldehyde->Chalcone_Reaction DHA_Chalcone DHA-Chalcone Chalcone_Reaction->DHA_Chalcone Cycloaddition [3+2] Cycloaddition in Methanol (Reflux) DHA_Chalcone->Cycloaddition Isatin Isatin Isatin->Cycloaddition Sarcosine Sarcosine Sarcosine->Cycloaddition Purification Purification Cycloaddition->Purification Product Spiro-oxindolopyrrolidine Purification->Product

Caption: Synthetic workflow for spiro-oxindolopyrrolidines.

G Proposed Mechanism: Inhibition of Biofilm Formation Spiro Spiro-oxindolopyrrolidine Derivative Spiro->Inhibition TasA TasA Protein Matrix_Assembly Extracellular Matrix Assembly TasA->Matrix_Assembly Essential for TapA TapA Protein TapA->Matrix_Assembly Essential for Biofilm Bacterial Biofilm Formation Matrix_Assembly->Biofilm Leads to Inhibition->TasA Inhibits Inhibition->TapA Inhibits

Caption: Proposed inhibition of biofilm formation.

References

Synthesis of Schiff Bases from Dehydroacetic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: The synthesis of Schiff bases derived from dehydroacetic acid offers a versatile platform for the development of novel therapeutic agents. These compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and potential anticancer properties. This document provides a comprehensive protocol for the synthesis, characterization, and potential applications of these Schiff bases, tailored for researchers in drug discovery and development.

Introduction

Dehydroacetic acid (DHA), a pyran-2-one derivative, serves as a valuable starting material for the synthesis of various heterocyclic compounds.[1][2] Its reaction with primary amines or hydrazides leads to the formation of Schiff bases, which are compounds containing an azomethine (-C=N-) group.[3][4][5] The resulting Schiff bases and their metal complexes have demonstrated significant potential in medicinal and coordination chemistry due to their diverse biological and physicochemical properties.[1][6] This protocol outlines a general yet detailed procedure for the synthesis of Schiff bases from dehydroacetic acid.

Reaction Principle and Signaling Pathway

The formation of a Schiff base from dehydroacetic acid involves a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group of dehydroacetic acid. This is followed by the elimination of a water molecule to form the stable imine or azomethine linkage. The reaction is typically catalyzed by acid or heat.[4][5]

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Dehydroacetic_Acid Dehydroacetic Acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) Reaction_Conditions Ethanol/Methanol Reflux Dehydroacetic_Acid->Reaction_Conditions Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction_Conditions Schiff_Base Schiff Base Reaction_Conditions->Schiff_Base Water Water (H2O) Reaction_Conditions->Water Experimental_Workflow Start Start Dissolve Dissolve Dehydroacetic Acid and Primary Amine in Ethanol Start->Dissolve Reflux Reflux for 3-5 hours Dissolve->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter the Precipitate Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry the Product Recrystallize->Dry Characterize Characterization (IR, NMR, etc.) Dry->Characterize End End Characterize->End

References

High-Yield Synthesis of Pyrano[2,3-b]pyridines: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A streamlined and efficient one-pot, three-component synthesis of highly functionalized pyrano[2,3-b]pyridines has been developed, offering researchers in medicinal chemistry and drug development a robust method for accessing this important class of heterocyclic compounds. This protocol utilizes the readily available starting material, 3-acetyl-6-methyl-2H-pyran-2-one, in a piperidine-catalyzed reaction with various aromatic aldehydes and malononitrile, consistently delivering high yields of the desired products.

The pyrano[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The development of efficient synthetic routes to access diverse libraries of these compounds is therefore of significant interest to the scientific community. The methodology presented herein provides a practical and scalable approach for the synthesis of a variety of 7-aryl-6-cyano-4-methyl-2-oxo-2,5-dihydro-1H-pyrano[2,3-b]pyridines.

Experimental Protocol

This section details the general experimental procedure for the synthesis of 7-aryl-6-cyano-4-methyl-2-oxo-2,5-dihydro-1H-pyrano[2,3-b]pyridines.

Materials:

  • 3-acetyl-6-methyl-2H-pyran-2-one

  • Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, a mixture of 3-acetyl-6-methyl-2H-pyran-2-one (1.0 mmol), an aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) is suspended in absolute ethanol (15 mL).

  • To this suspension, piperidine (0.1 mmol, 10 mol%) is added as a catalyst.

  • The reaction mixture is heated to reflux and stirred for a period of 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials and catalyst.

  • The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 7-aryl-6-cyano-4-methyl-2-oxo-2,5-dihydro-1H-pyrano[2,3-b]pyridine.

  • The structure and purity of the synthesized compounds are confirmed by spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR) and elemental analysis.

Quantitative Data Summary

The following table summarizes the yields for a selection of synthesized pyrano[2,3-b]pyridine derivatives using the described protocol.

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde7-(phenyl)-6-cyano-4-methyl-2-oxo-2,5-dihydro-1H-pyrano[2,3-b]pyridine92
24-Chlorobenzaldehyde7-(4-chlorophenyl)-6-cyano-4-methyl-2-oxo-2,5-dihydro-1H-pyrano[2,3-b]pyridine95
34-Methoxybenzaldehyde7-(4-methoxyphenyl)-6-cyano-4-methyl-2-oxo-2,5-dihydro-1H-pyrano[2,3-b]pyridine90
44-Nitrobenzaldehyde7-(4-nitrophenyl)-6-cyano-4-methyl-2-oxo-2,5-dihydro-1H-pyrano[2,3-b]pyridine88
52-Chlorobenzaldehyde7-(2-chlorophenyl)-6-cyano-4-methyl-2-oxo-2,5-dihydro-1H-pyrano[2,3-b]pyridine89

Visualizations

The following diagrams illustrate the general reaction scheme and the experimental workflow for the synthesis of pyrano[2,3-b]pyridines.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 3-Acetyl-6-methyl-2H-pyran-2-one P Pyrano[2,3-b]pyridine Derivative R1->P R2 Aromatic Aldehyde R2->P R3 Malononitrile R3->P Cat Piperidine Cat->P Solv Ethanol Solv->P

Caption: General reaction scheme for the one-pot synthesis of pyrano[2,3-b]pyridines.

Experimental_Workflow A 1. Mix Reactants and Solvent (3-acetyl-6-methyl-2H-pyran-2-one, aromatic aldehyde, malononitrile in ethanol) B 2. Add Catalyst (Piperidine) A->B C 3. Heat to Reflux (4-6 hours, monitor by TLC) B->C D 4. Cool to Room Temperature C->D E 5. Filter Precipitate D->E F 6. Wash with Cold Ethanol E->F G 7. Purify by Recrystallization F->G H 8. Characterize Product (FT-IR, NMR, Elemental Analysis) G->H

Caption: Step-by-step experimental workflow for the synthesis of pyrano[2,3-b]pyridines.

Applications in Drug Development

The pyrano[2,3-b]pyridine core is a versatile scaffold that has been incorporated into molecules with a variety of therapeutic applications. For instance, certain derivatives have shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[1][5] Furthermore, this heterocyclic system is being explored for the development of novel anticancer agents, with some compounds demonstrating inhibitory activity against various cancer cell lines. The efficient synthesis of a diverse range of pyrano[2,3-b]pyridine derivatives is crucial for structure-activity relationship (SAR) studies aimed at optimizing their therapeutic potential.

Conclusion

The presented one-pot, three-component reaction provides a highly efficient and practical method for the synthesis of a diverse range of pyrano[2,3-b]pyridine derivatives from 3-acetyl-6-methyl-2H-pyran-2-one. The high yields, operational simplicity, and use of a readily available catalyst make this protocol a valuable tool for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of the therapeutic potential of this important class of heterocyclic compounds.

References

Application Notes and Protocols for the Analytical Detection of Dehydroacetic Acid in Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dehydroacetic acid (DHA) and its sodium salt, sodium dehydroacetate, are widely utilized as preservatives in a variety of cosmetic and personal care products.[1][2] Their primary function is to inhibit the growth of bacteria and fungi, thereby extending the shelf life and ensuring the safety of products such as lotions, creams, shampoos, and makeup.[1] Regulatory bodies worldwide have established maximum permissible concentrations of these preservatives in consumer goods.[2] Consequently, accurate and reliable analytical methods are crucial for quality control and regulatory compliance within the cosmetics industry. This document provides detailed application notes and protocols for the determination of dehydroacetic acid in cosmetic formulations.

Analytical Methodologies

Several analytical techniques are available for the quantification of dehydroacetic acid in complex cosmetic matrices. The most common and validated methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorometry. Each method offers distinct advantages in terms of selectivity, sensitivity, and applicability to different cosmetic product types.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of dehydroacetic acid in cosmetics. It offers high resolution and sensitivity for the simultaneous determination of multiple preservatives.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol is based on a method for the simultaneous analysis of dehydroacetic acid and other acidic preservatives.[3][4]

1. Sample Preparation (Solid-Phase Extraction)

  • Accurately weigh approximately 1.0 g of the cosmetic sample into a suitable container.

  • Disperse the sample in a suitable solvent (e.g., methanol or an acetone-water mixture) and sonicate to ensure complete dissolution of the analyte.[5]

  • Centrifuge the sample to remove any insoluble excipients.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Bond-Elut SI) by passing methanol through it.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with a non-eluting solvent to remove interfering substances.

  • Elute the dehydroacetic acid and other acidic preservatives from the cartridge using methanol.[3][4]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Instrumentation and Conditions

  • Column: TSK gel ODS-80TM (5 µm, 150 x 4.6 mm I.D.) or equivalent C18 column.[3][4]

  • Mobile Phase: A mixture of water and methanol (65:35, v/v) containing 2.5 mM tetra-n-butylammonium (TBA) hydroxide, with the pH adjusted to 7.0 using phosphoric acid.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 235 nm.[3][4]

  • Temperature: Ambient.

3. Calibration

  • Prepare a series of standard solutions of dehydroacetic acid in the mobile phase at concentrations ranging from 1 to 50 µg/mL.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of dehydroacetic acid. The correlation coefficient (r²) should be greater than 0.999.[3][4]

Data Presentation
ParameterHPLC-UV
Limit of Detection (LOD) ~2.5 ng[3][4]
Linearity (Correlation Coefficient) >0.999[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity and is particularly useful for the simultaneous determination of a wide range of volatile and semi-volatile preservatives.

Experimental Protocol: GC-MS/MS

This protocol is adapted from a method for the determination of 25 preservatives in cosmetics.[6]

1. Sample Preparation (Ultrasonic Extraction)

  • Weigh 0.5 g of the cosmetic sample into a centrifuge tube.

  • Add a suitable extraction solvent, such as a 0.1 mg/mL L(+)-ascorbic acid methanol solution, along with an internal standard.[6]

  • Add anhydrous sodium sulfate as a dehydrating agent.

  • Vortex the mixture and then extract using an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injection: 1 µL in splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 15°C/min.

    • Ramp to 300°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

3. Calibration

  • Prepare a series of calibration standards containing dehydroacetic acid and the internal standard in the extraction solvent.

  • Analyze the standards using the GC-MS method.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Data Presentation
ParameterGC-MS/MS
Limit of Detection (LOD) < 0.99 µg/kg[6]
Recovery 82.3% - 119.4%[6]
Relative Standard Deviation (RSD) < 14.3%[6]

Fluorometric Method

This method is highly selective for dehydroacetic acid and is suitable for specific cosmetic matrices like mascara.[7]

Experimental Protocol

1. Sample Preparation

  • Accurately weigh a portion of the cosmetic sample and disperse it in a suitable solvent.

  • Filter the sample to remove insoluble materials.

  • An aliquot of the filtrate is taken for the reaction.

2. Fluorophore Formation and Measurement

  • The sample aliquot is reacted with sulfuric acid and boric acid to form the fluorescent 7-pyroxonium borate.[7]

  • The reaction mixture is incubated at a controlled temperature (e.g., 35°C) for a specific time (e.g., 20 minutes) to ensure complete reaction.[7]

  • After cooling to room temperature, the fluorescence intensity is measured using a fluorescence spectrophotometer.

  • Excitation Wavelength: 325 nm.[7]

  • Emission Wavelength: Scan from 330 to 500 nm.[7]

3. Calibration

  • Prepare a series of dehydroacetic acid standards and subject them to the same reaction conditions as the samples.

  • Measure the fluorescence intensity of each standard.

  • Create a calibration curve by plotting fluorescence intensity against the concentration of dehydroacetic acid.

Data Presentation
ParameterFluorometry
Recovery 88% - 106%[7]

Visualizations

Caption: General workflow for the analysis of dehydroacetic acid in cosmetics.

Caption: Chemical structure of Dehydroacetic Acid (C₈H₈O₄).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetyl-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-acetyl-6-methyl-2H-pyran-2-one, also known as dehydroacetic acid (DHA).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-acetyl-6-methyl-2H-pyran-2-one, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inadequate Reaction Temperature: The reaction temperature is a critical parameter. For the self-condensation of ethyl acetoacetate, temperatures below the required range will result in a slow or incomplete reaction. Conversely, temperatures that are too high can lead to decomposition of the starting material and product.[1]- For Ethyl Acetoacetate Method: Maintain a strict reaction temperature. Heating should be controlled to keep the toluene just boiling until the liquid in the flask reaches 200–210°C.[1] - For Diketene Dimerization: The optimal temperature range is typically between 120-150°C to facilitate the cyclization reaction.[2]
Ineffective Catalyst: The choice and amount of catalyst are crucial for the reaction to proceed efficiently. In the ethyl acetoacetate method, the absence or insufficient amount of a weak base like sodium bicarbonate can lead to inconsistent results.[1][3] For diketene dimerization, the selection of an appropriate base catalyst is key.- For Ethyl Acetoacetate Method: Ensure the use of sodium bicarbonate for consistent results.[1] - For Diketene Dimerization: Use effective organic bases such as imidazole, DABCO, or pyridine.[2] The addition of di- or polyhydric phenols, like pyrocatechol, has been shown to significantly increase yields to over 90%.
Poor Quality Starting Materials: The purity of the starting materials, particularly ethyl acetoacetate and diketene, is essential. Impurities can interfere with the reaction and lead to the formation of side products.- Ethyl Acetoacetate: Use freshly vacuum-distilled ethyl acetoacetate to remove any impurities.[1] - Diketene: Ensure the diketene is of high purity as it can readily hydrolyze to acetoacetic acid in the presence of water.[4]
Scaling Up Issues: It has been observed that scaling up the reaction, particularly the ethyl acetoacetate method, can lead to a decrease in yield. For instance, increasing the amount of ethyl acetoacetate from 100g to 500g has been shown to reduce the yield from 53% to 35%.[1]- When scaling up, it is important to ensure efficient heat and mass transfer. The reaction may require longer heating times or more efficient stirring. Consider process optimization for larger-scale reactions.
Product Purity Issues Incomplete Reaction: If the reaction is not allowed to proceed to completion, the crude product will be contaminated with unreacted starting materials.- Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion before workup.
Side Reactions: The formation of byproducts is a common issue. In the synthesis from ethyl acetoacetate, side reactions can occur at temperatures above 210°C, leading to decomposition.[1]- Maintain strict control over reaction conditions, especially temperature, to minimize side product formation.
Inefficient Purification: The chosen purification method may not be effective at removing all impurities.- Recrystallization: This is a common and effective method for purifying 3-acetyl-6-methyl-2H-pyran-2-one. Ethanol and water are commonly used solvents.[2] A purer product with a melting point of 108°C can be obtained in 80% yield by recrystallizing from ethanol.[1] - Distillation: The product can also be purified by vacuum distillation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-acetyl-6-methyl-2H-pyran-2-one?

A1: The most frequently cited methods are the self-condensation of ethyl acetoacetate and the base-catalyzed dimerization of diketene.[2][3] Another high-yield method involves the pyrolysis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one.

Q2: What is a typical yield for the synthesis from ethyl acetoacetate?

A2: A reported yield for the synthesis from 100g of ethyl acetoacetate is 53%.[1] However, it is important to note that this yield can decrease when the reaction is scaled up.[1] Another source mentions a theoretical yield of 80% after accounting for recovered starting material.

Q3: Which catalysts are most effective for the diketene dimerization method?

A3: Commonly used organic bases include imidazole, DABCO (1,4-diazabicyclo[2.2.2]octane), and pyridine.[2] The use of trimethylamine or DABCO in the presence of di- or polyhydric phenols has been shown to produce yields greater than 90%.

Q4: How can I purify the crude 3-acetyl-6-methyl-2H-pyran-2-one?

A4: The most common purification method is recrystallization from solvents like ethanol or water.[2] This method can yield a product with a melting point of 108°C.[1] Vacuum distillation is another viable purification technique.[1]

Q5: Why is my yield lower when I scale up the ethyl acetoacetate synthesis?

A5: The decrease in yield upon scaling up is a known issue with this method.[1] This is likely due to challenges in maintaining uniform heating and efficient removal of the ethanol byproduct in a larger reaction volume. This can lead to localized overheating and decomposition, or an equilibrium that does not favor product formation.

Quantitative Data Summary

The following table summarizes reported yields for different synthetic methods.

Starting Material(s)Catalyst/ConditionsReported YieldReference
Ethyl AcetoacetateSodium Bicarbonate53%[1]
Ethyl AcetoacetateNot specified80% (theoretical, allowing for recovered ester)
2,2,6-trimethyl-4H-1,3-dioxin-4-onePyrolysis (heating)up to 99%
DiketeneTrimethylamine or DABCO with di- or polyhydric phenols>90%

Experimental Protocols

Method 1: Self-Condensation of Ethyl Acetoacetate[1]

Materials:

  • Freshly vacuum-distilled ethyl acetoacetate (100 g, 0.78 mole)

  • Sodium bicarbonate (0.05 g)

  • Toluene

Equipment:

  • 250-ml round-bottomed flask

  • Thermometer

  • Three- or four-bulb fractionating column

  • Partial condenser

  • Condenser for downward distillation

  • 200-ml distilling flask

Procedure:

  • Set up the reaction apparatus with the 250-ml round-bottomed flask fitted with a thermometer and the fractionating column with a partial condenser.

  • Charge the flask with 100 g of freshly vacuum-distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate.

  • Fill the inside container of the partial condenser halfway with toluene and add a boiling chip.

  • Heat the flask to keep the toluene just boiling. Continue heating until the temperature of the liquid in the flask reaches 200–210°C. This typically takes 7–8 hours.

  • During this time, collect the distillate (mostly ethanol), which should amount to about 27 g. The reaction mixture will turn dark brown.

  • While still hot, transfer the reaction mixture to a 200-ml distilling flask.

  • Distill the mixture under reduced pressure. Collect a forerun of unreacted ethyl acetoacetate up to 128°C at 12 mm Hg.

  • Change the receiver and collect the 3-acetyl-6-methyl-2H-pyran-2-one fraction up to 140°C at 12 mm Hg. The yield of the product melting at 104–110°C is approximately 34 g (53%).

  • For further purification, recrystallize the product from ethanol (using 2 ml per gram of material) to obtain a purer product with a melting point of 108°C in about 80% yield from the crude solid.

Method 2: High-Yield Synthesis from 2,2,6-trimethyl-4H-1,3-dioxin-4-one

Materials:

  • 2,2,6-trimethyl-4H-1,3-dioxin-4-one (14.2 g, 0.1 mol)

  • Xylene (20 ml, as solvent)

Equipment:

  • Reaction flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Dissolve 14.2 g of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in 20 ml of mixed xylenes in a reaction flask equipped with a reflux condenser.

  • Heat the solution at reflux for 45 minutes. During this time, the conversion to dehydroacetic acid occurs with the formation of acetone, which is evaporatively removed.

  • After the reaction is complete (indicated by the cessation of acetone evolution), remove the solvent in vacuo using a rotary evaporator.

  • The resulting light brown solid is dehydroacetic acid. The reported yield is 8.3 g (99%).

  • Alternatively, the reaction mixture can be cooled to 20°C to precipitate a golden yellow solid. The yield in this case is reported to be 70% with a melting point of 108-110°C.

Visualizations

Synthesis_Pathway cluster_0 Method 1: Self-Condensation of Ethyl Acetoacetate cluster_1 Method 2: Dimerization of Diketene EAA Ethyl Acetoacetate Intermediate1 Acetoacetyl ester intermediate EAA->Intermediate1 Self-condensation (NaHCO3, 200-210°C) Ethanol Ethanol (byproduct) Intermediate1->Ethanol DHA1 3-Acetyl-6-methyl-2H-pyran-2-one Intermediate1->DHA1 Intramolecular cyclization Diketene Diketene Intermediate2 Dimer intermediate Diketene->Intermediate2 Dimerization (Base catalyst) DHA2 3-Acetyl-6-methyl-2H-pyran-2-one Intermediate2->DHA2 Cyclization

Caption: Synthesis pathways for 3-acetyl-6-methyl-2H-pyran-2-one.

Troubleshooting_Workflow Start Low Yield Issue CheckTemp Is reaction temperature correct? Start->CheckTemp CheckCatalyst Is catalyst correct and active? CheckTemp->CheckCatalyst Yes AdjustTemp Adjust and monitor temperature closely CheckTemp->AdjustTemp No CheckPurity Are starting materials pure? CheckCatalyst->CheckPurity Yes ReplaceCatalyst Use correct catalyst/consider new batch CheckCatalyst->ReplaceCatalyst No CheckScale Was the reaction scaled up? CheckPurity->CheckScale Yes PurifySM Purify starting materials (e.g., distill ethyl acetoacetate) CheckPurity->PurifySM No OptimizeScale Optimize for larger scale (e.g., longer reaction time, better stirring) CheckScale->OptimizeScale Yes End Yield Improved CheckScale->End No AdjustTemp->CheckCatalyst ReplaceCatalyst->CheckPurity PurifySM->CheckScale OptimizeScale->End

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Purification of Crude 3-Acetyl-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 3-acetyl-6-methyl-2H-pyran-2-one (also known as dehydroacetic acid). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude 3-acetyl-6-methyl-2H-pyran-2-one?

A1: The most common and effective purification techniques for this compound, which is a crystalline solid at room temperature, are recrystallization and column chromatography. Sublimation is also a potential method due to its ability to sublime.[1][2] The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q2: What are the typical physical properties of 3-acetyl-6-methyl-2H-pyran-2-one?

A2: It is an odorless, colorless to white or light-yellow crystalline powder.[3][4][5] It is almost insoluble in water but is moderately soluble in most organic solvents.[4][6] Key physical properties are summarized in the table below.

Physical Properties of 3-acetyl-6-methyl-2H-pyran-2-one

PropertyValue
Molecular FormulaC₈H₈O₄
Molar Mass168.15 g/mol
Melting Point109-113 °C[4][5][7]
Boiling Point270 °C[4][7]
AppearanceWhite to light-yellow crystalline powder[3][5]

Q3: What are the likely impurities in a crude sample?

A3: Impurities can arise from the starting materials and side reactions during synthesis. Common synthetic routes include the base-catalyzed dimerization of diketene or the self-condensation of ethyl acetoacetate.[6][8] Therefore, potential impurities include:

  • Unreacted starting materials: Diketene or ethyl acetoacetate.

  • Byproducts of diketene synthesis: Ketene polymers and other oligomers.

  • Side products from ethyl acetoacetate condensation: Various condensation products and their derivatives.[9]

  • Residual catalyst: Basic catalysts like imidazole, DABCO, or pyridine may be present.[6]

  • Degradation products: The compound can be sensitive to heat and light.[1]

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not suitable for your compound, or you have not added enough solvent.

  • Solution:

    • Ensure you are using a solvent in which 3-acetyl-6-methyl-2H-pyran-2-one is known to be soluble when hot, such as ethanol, acetone, or benzene.[1][3]

    • Gradually add more hot solvent in small increments until the solid dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of significant impurities can also lower the melting point of the mixture, causing it to separate as a liquid.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.

    • If the problem persists, consider a pre-purification step like column chromatography to remove the bulk of the impurities.

Problem 3: No crystals form after the solution has cooled.

  • Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution.

      • Add a "seed crystal" of pure 3-acetyl-6-methyl-2H-pyran-2-one to the solution.

    • Increase concentration: If crystallization still does not occur, you may have used too much solvent. Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

Column Chromatography

Problem 1: The compound does not move from the origin on the TLC plate.

  • Possible Cause: The solvent system (mobile phase) is not polar enough to elute the compound from the stationary phase (e.g., silica gel).

  • Solution: Increase the polarity of the mobile phase. For a common solvent system like ethyl acetate/hexane, gradually increase the proportion of ethyl acetate. For example, if a 10:90 ethyl acetate/hexane mixture does not move the spot, try 20:80 or 30:70.

Problem 2: All spots, including the desired compound and impurities, run to the top of the TLC plate (high Rf values).

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase. If you are using a 30:70 ethyl acetate/hexane mixture, try reducing the ethyl acetate content to 20:80 or 10:90. The ideal Rf value for good separation on a column is typically between 0.2 and 0.4.

Problem 3: The separation on the column is poor, with overlapping bands.

  • Possible Cause:

    • The chosen solvent system does not provide adequate separation of the compound from its impurities.

    • The column was not packed properly, leading to channeling.

    • The initial band of the crude material applied to the column was too wide.

  • Solution:

    • Optimize the solvent system: Perform a more thorough TLC analysis with various solvent systems to find one that gives a clear separation between the desired compound and all impurities.

    • Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

    • Load the sample carefully: Dissolve the crude product in a minimal amount of the mobile phase and apply it to the column as a narrow band.

Data Presentation

Table 1: Solubility of 3-acetyl-6-methyl-2H-pyran-2-one in Various Solvents

SolventSolubility at 25 °C ( g/100g )Qualitative Solubility (Hot)
Acetone22[1][7][10]Soluble[3]
Benzene18[1][7][10]Soluble[3]
Methanol5[1][2]-
Ethanol3[1][5][11][12]Soluble[1][3]
Carbon Tetrachloride3[1][2]-
Water< 0.1[1][5][11][12]Insoluble[3]

Note: Further experimental data is required for a complete quantitative analysis of solubility at elevated temperatures.

Table 2: Recommended Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)ApplicationExpected Rf Range
Ethyl Acetate / Hexane (20:80 to 40:60)TLC and Column Chromatography0.2 - 0.5
Dichloromethane / Methanol (98:2 to 95:5)TLC and Column Chromatography for more polar impuritiesVaries

Note: The optimal solvent system should be determined experimentally by TLC analysis prior to performing column chromatography.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude 3-acetyl-6-methyl-2H-pyran-2-one in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen mobile phase (e.g., 30:70 ethyl acetate/hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.

  • Elution: Add the mobile phase continuously to the top of the column and collect fractions as the solvent flows through.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-acetyl-6-methyl-2H-pyran-2-one.

Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Dissolve in hot solvent ColumnChromatography Column Chromatography Crude Product->ColumnChromatography Adsorb on silica gel TLC TLC Analysis Recrystallization->TLC Check purity ColumnChromatography->TLC Analyze fractions MeltingPoint Melting Point Determination TLC->MeltingPoint Confirm identity and purity PureProduct Pure 3-acetyl-6-methyl- 2H-pyran-2-one MeltingPoint->PureProduct

Caption: Purification workflow for 3-acetyl-6-methyl-2H-pyran-2-one.

References

Technical Support Center: Synthesis of Dehydroacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of dehydroacetic acid (DHA) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, structured tables.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of dehydroacetic acid derivatives, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Knoevenagel Condensation Product (DHA-Chalcone)

  • Question: I am performing a Knoevenagel condensation between dehydroacetic acid and an aromatic aldehyde using piperidine as a catalyst, but my yields are consistently low. What could be the issue?

  • Answer: Low yields in the Knoevenagel condensation of dehydroacetic acid can stem from several factors. One common issue is the self-condensation of the aldehyde, which can be minimized by using a mild base.[1][2] Another possibility is that the reaction has not gone to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial. Additionally, ensuring the purity of your starting materials, particularly the aldehyde, is important as impurities can inhibit the reaction. The choice of solvent can also play a significant role; while ethanol is commonly used, exploring other solvents may improve yields.

Issue 2: Formation of Multiple Products in Multicomponent Reactions for Pyranopyrazole Synthesis

  • Question: I am attempting a one-pot, four-component synthesis of a pyranopyrazole derivative from dehydroacetic acid, an aldehyde, malononitrile, and hydrazine hydrate, but I am observing multiple spots on my TLC plate, indicating several byproducts. How can I improve the selectivity of this reaction?

  • Answer: Multicomponent reactions for pyranopyrazole synthesis are elegant but can be prone to side reactions if not properly controlled.[3][4][5] The reaction proceeds through a series of steps including Knoevenagel condensation, Michael addition, and cyclization, each presenting an opportunity for side product formation. The order of addition of reactants can sometimes influence the outcome. The choice and amount of catalyst are critical; while various catalysts can be used, their efficiency and selectivity can differ.[3][4] It is advisable to start with a well-established protocol and then systematically vary parameters such as catalyst, solvent, and temperature to optimize for the desired product. The formation of byproducts can also be minimized by ensuring the reaction goes to completion, as intermediates can sometimes be mistaken for byproducts.

Issue 3: Difficulty in Purifying the Final Dehydroacetic Acid Derivative

  • Question: My reaction to synthesize a DHA-chalcone appears to be successful, but I am struggling to purify the product. Recrystallization is not yielding a pure compound. What are some alternative purification strategies?

  • Answer: Purification of dehydroacetic acid derivatives can indeed be challenging due to the potential for closely related impurities. If recrystallization is ineffective, column chromatography is a powerful alternative. The choice of solvent system for chromatography is critical and can be guided by TLC analysis. Start with a non-polar solvent and gradually increase the polarity to elute your compound of interest. It is also beneficial to obtain NMR spectra of your crude product to identify the nature of the impurities, which can help in devising a more targeted purification strategy.[6][7] In some cases, impurities may be acidic or basic in nature, allowing for their removal through an acid-base extraction prior to chromatography or recrystallization.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of dehydroacetic acid derivatives.

  • Question: What are the most common side reactions to be aware of when synthesizing DHA derivatives?

  • Answer: The most prevalent side reactions depend on the specific transformation being performed. In Knoevenagel condensations, a common side reaction is the self-condensation of the aldehyde reactant, especially when using a strong base.[1][2] For reactions involving Michael additions, such as in the synthesis of some heterocyclic derivatives, the possibility of 1,2-addition versus the desired 1,4-conjugate addition exists, depending on the nature of the nucleophile and reaction conditions.[8][9][10][11] In multicomponent reactions leading to complex heterocycles like pyranopyrazoles, incomplete reactions can lead to the isolation of stable intermediates, which may be mistaken for byproducts.

  • Question: How does the choice of catalyst influence the outcome of the synthesis of DHA derivatives?

  • Answer: The catalyst plays a pivotal role in terms of both reaction rate and selectivity. For instance, in Knoevenagel condensations, weak bases like piperidine or pyrrolidine are often preferred to minimize aldehyde self-condensation.[1][2][12] In the multicomponent synthesis of pyranopyrazoles, a wide range of catalysts, including Lewis acids and various nanoparticles, have been explored to improve yields and reduce reaction times.[3][4][13][14] The catalyst can influence which reaction pathway is favored, thereby affecting the product distribution. It is recommended to consult the literature for the most suitable catalyst for a specific desired transformation.

  • Question: What is the best way to monitor the progress of my reaction?

  • Answer: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of products. This allows you to determine the optimal reaction time and can also provide a preliminary indication of the number of products and byproducts being formed.

Quantitative Data Summary

The following tables summarize quantitative data on the synthesis of dehydroacetic acid derivatives, providing a comparison of different reaction conditions.

Table 1: Comparison of Catalysts in the Synthesis of Pyranopyrazole Derivatives

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Yttrium Iron Garnet (YIG)Solvent-free802089-95[4]
CeO₂/ZrO₂EthanolRoom Temp1588-98[4]
CoFe₂O₄ NanoparticlesWaterUltrasound5High[4]
Citric Acid (20 mol%)Water80VariesGood[13]

Table 2: Influence of Catalyst on Knoevenagel Condensation of Thiazolidine-2,4-dione (TZD) with Aromatic Aldehydes

AldehydeCatalyst (eq.)Conversion (%)Time (min)Reference
p-methoxybenzaldehydePiperidine (0.8)91.0480[12]
p-methoxybenzaldehydePyrrolidine (0.5)100480[12]
p-methoxybenzaldehydePyrrolidine (0.625)100480[12]
p-nitrobenzaldehydePiperidine (0.8)~60480[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of dehydroacetic acid derivatives.

Protocol 1: General Procedure for the Synthesis of Pyranopyrazole Derivatives

This protocol is a general guideline for a one-pot, four-component synthesis of pyranopyrazole derivatives.[13]

  • Reactant Preparation: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., water or ethanol, 1 mL) and the selected catalyst (e.g., 20 mol% citric acid).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 80°C) for the required time.

  • Monitoring: Monitor the progress of the reaction using TLC.

  • Work-up: Upon completion, cool the reaction mixture. The crude product can often be isolated by filtration.

  • Purification: Wash the crude product with water to remove the catalyst and then air-dry. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Knoevenagel Condensation of Dehydroacetic Acid with an Aromatic Aldehyde

This protocol outlines a general procedure for the synthesis of DHA-chalcone derivatives.

  • Reactant and Catalyst Setup: In a suitable reaction vessel, dissolve dehydroacetic acid (1 equivalent) and the aromatic aldehyde (1 equivalent) in a solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Product Isolation: Once the reaction is complete, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Visualizations

Diagram 1: Generalized Reaction Scheme for Multicomponent Synthesis of Pyranopyrazoles

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products DHA Dehydroacetic Acid Derivative Knoevenagel_adduct Knoevenagel Adduct DHA->Knoevenagel_adduct Aldehyde, Catalyst Aldehyde Aldehyde Malononitrile Malononitrile Hydrazine Hydrazine Michael_adduct Michael Adduct Knoevenagel_adduct->Michael_adduct Malononitrile Pyranopyrazole Pyranopyrazole Derivative Michael_adduct->Pyranopyrazole Hydrazine, Cyclization Byproducts Potential Byproducts Michael_adduct->Byproducts Side Reactions

Caption: Multicomponent reaction pathway for pyranopyrazole synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield in DHA Derivative Synthesis

G Start Low Yield of Desired Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Catalyst and Loading Check_Purity->Optimize_Catalyst Yes Purify_SM Purify Starting Materials Check_Purity->Purify_SM No Vary_Solvent Vary Solvent Optimize_Catalyst->Vary_Solvent Improved Screen_Catalysts Screen Different Catalysts Optimize_Catalyst->Screen_Catalysts No Improvement Monitor_Reaction Monitor Reaction by TLC Vary_Solvent->Monitor_Reaction Improved Screen_Solvents Screen Different Solvents Vary_Solvent->Screen_Solvents No Improvement Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Isolate_Byproducts Isolate and Characterize Byproducts Side_Reactions->Isolate_Byproducts Yes End Improved Yield Side_Reactions->End No Purify_SM->Optimize_Catalyst Screen_Catalysts->Vary_Solvent Screen_Solvents->Monitor_Reaction Increase_Time_Temp->Monitor_Reaction Isolate_Byproducts->End

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Optimizing Dehydroacetic Acid Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on condensation reactions involving dehydroacetic acid (DHA). The focus is primarily on using DHA as a starting material, for instance, in Knoevenagel condensations with aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common condensation reactions involving dehydroacetic acid?

A1: Dehydroacetic acid is a versatile starting material. Common condensation reactions include:

  • Knoevenagel Condensation: Reaction of the active methylene group of DHA with aldehydes (aromatic and heteroaromatic) to form 3-cinnamoyl-4-hydroxy-6-methyl-2-pyrone derivatives, which are chalcone analogues. This is often catalyzed by organic bases.[1][2]

  • Reaction with Amines: DHA reacts with primary amines in aqueous solutions to form dimethyl-4-pyridone derivatives.[3][4]

  • Synthesis of DHA itself: DHA is synthesized via a base-catalyzed dimerization and condensation of diketene or through the condensation and cyclization of acetic anhydride.[3][4]

Q2: What are the key parameters to control for a successful condensation reaction with DHA?

A2: The critical parameters for optimizing these reactions are:

  • Catalyst: The choice and amount of catalyst (e.g., organic bases like pyridine and piperidine for Knoevenagel condensation) are crucial.[5]

  • Temperature: Reaction temperature significantly impacts reaction rate and yield. Many reactions are performed under reflux or with microwave irradiation to accelerate the process.[3][5]

  • Solvent: The choice of solvent is important for reactant solubility and can influence reaction outcomes. Some modern protocols utilize solvent-free conditions, particularly with microwave assistance.[2][6]

  • Reaction Time: Monitoring the reaction (e.g., by Thin-Layer Chromatography) is essential to determine the optimal reaction time and prevent the formation of degradation products. Microwave-assisted reactions are often complete within minutes, while conventional heating can take several hours.[5]

Q3: What safety precautions should be taken when working with dehydroacetic acid and its condensation reactions?

A3: Standard laboratory safety practices should always be followed:

  • Work in a well-ventilated area or under a chemical fume hood.[3]

  • Use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

  • Dehydroacetic acid is a stable compound but should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.[3]

  • When using microwave reactors, ensure you are fully trained on the equipment's operation to prevent pressure buildup.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My Knoevenagel condensation reaction is resulting in a very low yield or no product at all. What should I check?

A: Low yield is a common issue that can be traced to several factors. Systematically review the following:

  • Catalyst Inactivity or Inappropriateness: The choice of base is critical. For Knoevenagel condensations, a mixture of pyridine and piperidine is commonly used as a catalyst.[5] Ensure your catalysts are fresh and not degraded.

  • Suboptimal Temperature: Conventional heating methods may require prolonged reflux (6-9 hours) to achieve a good yield.[5] If the temperature is too low, the reaction rate will be negligible. Consider increasing the temperature or switching to a higher-boiling solvent if reactant stability allows.

  • Inefficient Heating Method: Microwave-assisted synthesis has been shown to dramatically increase yields (up to 92%) and reduce reaction times to mere minutes (4-10 min) compared to conventional heating.[5] This is often performed under solvent-free conditions, which can further improve efficiency.[6]

  • Poor Reactant Quality: Ensure your dehydroacetic acid and aldehyde are pure. Impurities in the aldehyde can inhibit the reaction.

  • Solvent Choice: While solvent-free is an option, if using a solvent, ensure both reactants are sufficiently soluble. For conventional heating, chloroform has been used, but other solvents like isopropanol or toluene could be considered.[2][5][7]

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Issue 2: Formation of Multiple Side Products

Q: My reaction produces the desired product, but also significant impurities, making purification difficult. How can I improve selectivity?

A: The formation of side products often points to issues with reaction control.

  • Reaction Time: Over-extending the reaction time, especially at high temperatures, can lead to the degradation of starting materials or the desired product, creating impurities. Monitor the reaction's progress using TLC and stop it once the starting material is consumed.

  • Temperature Control: Excessively high temperatures can promote side reactions. If using conventional heating, ensure the reflux temperature is not causing decomposition. A benefit of microwave synthesis is the rapid and uniform heating, which can sometimes lead to cleaner reactions.[1]

  • Reactant Stoichiometry: Ensure the molar ratios of your reactants are correct. Using a slight excess of one reactant may drive the reaction to completion but could also complicate purification. Start with stoichiometric amounts and adjust as needed.

Issue 3: Difficulty in Product Purification

Q: I've successfully formed my product, but I'm struggling to isolate it in a pure form. What purification strategies are effective?

A: The final, and often most challenging, step is purification.

  • Recrystallization: This is the most common and effective method for purifying the solid products of these condensation reactions. Ethanol is frequently reported as a suitable recrystallization solvent.[5] The principle is to dissolve your crude product in a minimum amount of hot solvent and allow it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.[8]

  • Solvent Choice for Work-up: After the reaction, if it was performed in a solvent like chloroform, it is typically evaporated.[5] If the reaction was solvent-free, you will start with a crude solid. The key is to choose a recrystallization solvent where your product has high solubility at high temperatures and low solubility at room or cold temperatures.[8]

  • Chromatography: If recrystallization fails to remove persistent impurities, column chromatography may be necessary. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of your specific product.

Experimental Protocols

Protocol 1: Microwave-Assisted Knoevenagel Condensation (Solvent-Free)

This protocol is adapted from procedures that report high yields and short reaction times.[5]

  • Preparation: In a microwave-safe reaction vessel, thoroughly mix dehydroacetic acid (1 eq.), the desired aromatic aldehyde (1 eq.), a catalytic amount of pyridine (e.g., 0.05 mL per 5 mmol), and piperidine (e.g., 0.05 mL per 5 mmol).

  • Reaction: Place the vessel in a domestic or laboratory microwave oven and irradiate at a moderate power level (e.g., 200-400W).

  • Monitoring: The reaction is typically complete within 4-10 minutes. Progress can be monitored by taking small aliquots (if safe to do so) and analyzing via TLC.

  • Work-up: After cooling, the resulting solid crude product is directly taken for purification.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.[5]

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// Edges start -> reaction; reaction -> monitor; monitor -> workup [label=" Reaction Complete"]; monitor -> reaction [label=" Incomplete"]; workup -> purify; purify -> characterize; } Caption: General experimental workflow for the Knoevenagel condensation.

Protocol 2: Conventional Heating Knoevenagel Condensation

This protocol is based on traditional reflux methods.

  • Preparation: To a round-bottom flask, add dehydroacetic acid (1 eq.), the aromatic aldehyde (1 eq.), and a suitable solvent such as chloroform (e.g., 20 mL per 5 mmol).

  • Catalyst Addition: Add catalytic amounts of pyridine and piperidine to the mixture.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically maintained at reflux for 6-9 hours.

  • Monitoring: Periodically check the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from hot ethanol.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Methods for Knoevenagel Condensation

MethodConditionsReaction TimeTypical YieldReference
Conventional Reflux in Chloroform6 - 9 hoursModerate[5]
Microwave Solvent-Free, 200W4 - 10 minutes70 - 92%[5]

Table 2: Influence of Reaction Parameters on Condensation Yields

ParameterCondition AYield (A)Condition BYield (B)Key Takeaway
Heating Method Conventional (Reflux)ModerateMicrowave IrradiationHigh (up to 92%)Microwave assistance dramatically enhances reaction efficiency and yield.[5][6]
Solvent ChloroformModerateSolvent-Free (MW)HighEliminating the solvent in microwave-assisted reactions can lead to cleaner reactions and higher yields.[1][5]
Reaction Time 10 minutes (MW)~90%9 hours (Conventional)ModerateReaction times are reduced from hours to minutes using microwave technology.[5][6]

References

Technical Support Center: Efficient Synthesis of 2H-Pyran-2-One Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2H-pyran-2-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthetic experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of 2H-pyran-2-one derivatives, offering potential causes and solutions.

1. Low or No Product Yield

Potential CauseRecommended Solution
Inactive Catalyst: The chosen catalyst may not be suitable for the specific substrates or reaction conditions.- Screen different catalysts: A variety of catalysts have been successfully employed for 2H-pyran-2-one synthesis, including N-heterocyclic carbenes (NHCs), palladium complexes, ruthenium catalysts, and organocatalysts.[1][2] If one class of catalyst is ineffective, consider trying another. - Verify catalyst integrity: Ensure the catalyst has not degraded due to improper storage or handling. For instance, some catalysts are sensitive to air or moisture.
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield.- Optimize temperature: Some reactions require elevated temperatures to proceed efficiently. For example, a ruthenium-catalyzed cascade reaction for pyranone synthesis was optimized at 100°C.[3] - Solvent screening: The polarity and coordinating ability of the solvent can influence catalyst activity and substrate solubility. A range of solvents should be tested to find the optimal one for your specific reaction. - Monitor reaction progress: Use techniques like TLC or GC-MS to monitor the reaction over time to determine the optimal reaction duration and prevent product degradation from prolonged reaction times.
Inappropriate Base or Additive: The choice of base or additive can be crucial for catalyst activation and reaction success.- Base selection: In NHC-catalyzed reactions, the choice of base is critical for the in-situ generation of the carbene.[1] Experiment with different organic or inorganic bases. - Lewis acid additives: In some palladium-catalyzed cyclizations, the addition of a Lewis acid like BF3·Et2O can be essential for achieving high selectivity for the desired 6-membered ring product.
Substrate Reactivity Issues: The electronic and steric properties of the starting materials can affect their reactivity.- Functional group tolerance: Be aware of the functional group tolerance of your chosen catalytic system. Some catalysts may be inhibited by certain functional groups on the substrates. For instance, electron-deficient aryl groups on aldehydes have shown excellent diastereoselectivity in certain Prins reactions to form pyranones.[4] - Protecting groups: If a functional group is suspected to interfere with the reaction, consider using a suitable protecting group.

2. Formation of Undesired Side Products (e.g., 5-membered lactones)

Potential CauseRecommended Solution
Lack of Regioselectivity: The cyclization reaction may not be selective for the formation of the six-membered pyranone ring.- Catalyst and Ligand Choice: The catalyst and its ligands play a crucial role in directing the regioselectivity. For instance, in some palladium-catalyzed syntheses, the choice of an appropriate Lewis acid additive is as important as the catalyst itself to favor the 6-endo-dig cyclization required for 2H-pyran-2-one formation over the 5-exo-dig pathway leading to furanones.[5] - Reaction Conditions: Temperature and solvent can influence the selectivity. Systematic optimization of these parameters is recommended.
Alternative Reaction Pathways: The substrates may be undergoing unintended side reactions.- Mechanism-based troubleshooting: Understanding the reaction mechanism can help identify potential side reactions. For example, in some syntheses, a competing iodolactonization can lead to a mixture of pyranones and furanones.[5] Adjusting the reaction conditions or reagents may suppress the undesired pathway.

3. Catalyst Deactivation

Potential CauseRecommended Solution
Poisoning: Impurities in the reagents or solvents can poison the catalyst.- Purify reagents and solvents: Ensure all starting materials and the reaction solvent are of high purity and free from water, oxygen, or other potential catalyst poisons.[6][7]
Thermal Decomposition: The catalyst may not be stable at the required reaction temperature.- Lower reaction temperature: If possible, investigate if the reaction can proceed at a lower temperature, potentially with a longer reaction time or a more active catalyst.
Fouling: Insoluble byproducts or polymers can coat the surface of a heterogeneous catalyst, blocking active sites.[6]- Catalyst regeneration: For heterogeneous catalysts, it may be possible to regenerate them by washing with appropriate solvents or by calcination.[8] - Optimize reaction conditions: Adjusting reaction parameters to minimize the formation of fouling agents can prolong catalyst lifetime.

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is best for the synthesis of 2H-pyran-2-one derivatives?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and desired product. However, several classes of catalysts have proven to be highly effective:

  • N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts that can promote the synthesis of functionalized 2H-pyran-2-ones under mild, metal-free conditions and often with high regioselectivity.[1] They are particularly useful in [3+3] annulation reactions.

  • Palladium Catalysts: Palladium-catalyzed reactions, such as Sonogashira coupling followed by cyclization, are powerful methods for constructing the pyranone ring.[5] These methods often exhibit broad substrate scope.

  • Ruthenium Catalysts: Ruthenium complexes can catalyze efficient cascade reactions to form pyranones from simple starting materials.[3]

  • Organocatalysts: Besides NHCs, other organocatalysts have also been employed in pyranone synthesis, offering the benefits of being metal-free and often less sensitive to air and moisture.

A summary of commonly used catalysts and their typical performance is provided in the table below.

Catalyst Performance Comparison

Catalyst TypeTypical SubstratesKey AdvantagesPotential DrawbacksYield Range (%)
N-Heterocyclic Carbene (NHC) Alkynyl esters and enolizable ketonesMetal-free, mild conditions, high regioselectivity.[1]Can be sensitive to air and moisture.60-95%
Palladium Complexes (Z)-2-alken-4-ynoates, alkynylzinc and haloacrylic acidsBroad substrate scope, good functional group tolerance.[5]Potential for metal contamination in the product, may require ligands and additives.70-90%
Ruthenium Complexes Acrylic acids, ethyl glyoxylate, and p-toluenesulfonamideAtom- and step-economical cascade reactions.[3]May require elevated temperatures and specific additives.up to 78%
Copper Powder β-Bromo-α,β-unsaturated carboxylic acids and 1,3-diketonesInexpensive catalyst, can be used in microwave-assisted synthesis.[9]May require a base and can have limitations in substrate scope.75-90%

Q2: How can I control the regioselectivity of the cyclization to favor the formation of the 6-membered pyranone ring over the 5-membered furanone ring?

A2: Controlling the regioselectivity between 6-endo-dig and 5-exo-dig cyclization is a common challenge. Key strategies include:

  • Catalyst System Selection: The choice of both the metal catalyst and any associated ligands or additives is critical. For example, in palladium-catalyzed reactions, the addition of a Lewis acid like BF3·Et2O can significantly favor the 6-endo-dig pathway.

  • Substrate Structure: The substitution pattern of the starting materials can influence the cyclization outcome.

  • Reaction Conditions: Fine-tuning the temperature and solvent can also impact the regioselectivity.

Q3: My starting materials are complex molecules. What are the key considerations for catalyst selection in a late-stage synthesis?

A3: For late-stage synthesis on complex molecules, functional group tolerance is paramount.

  • Mild Reaction Conditions: Catalytic systems that operate under mild conditions (e.g., neutral pH, room temperature) are preferable to avoid degradation of the sensitive functionalities present in the substrate. NHC-catalyzed reactions are often a good choice in this regard.[1]

  • Chemoselectivity: The catalyst should selectively react with the desired functional groups without affecting others. A thorough review of the catalyst's known substrate scope and functional group compatibility is essential.

Experimental Protocols

1. General Protocol for NHC-Catalyzed Synthesis of 2H-Pyran-2-ones

This protocol is a general guideline for the [3+3] annulation of an alkynyl ester with an enolizable ketone, catalyzed by an N-heterocyclic carbene.

  • Materials:

    • N-Heterocyclic carbene precatalyst (e.g., an imidazolium salt)

    • Base (e.g., DBU, K2CO3)

    • Alkynyl ester

    • Enolizable ketone

    • Anhydrous, inert solvent (e.g., THF, Dichloromethane)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the NHC precatalyst and the base.

    • Add the anhydrous solvent and stir the mixture at room temperature for a specified time to generate the active NHC catalyst in situ.

    • To this mixture, add the enolizable ketone, followed by the alkynyl ester.

    • Stir the reaction mixture at the desired temperature (often room temperature) and monitor its progress by TLC or GC-MS.

    • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2H-pyran-2-one derivative.

2. General Protocol for Palladium-Catalyzed Synthesis of 2H-Pyran-2-ones via Sonogashira Coupling and Cyclization

This protocol describes a two-step, one-pot procedure involving a Sonogashira coupling followed by an electrophilic cyclization.

  • Materials:

    • Terminal alkyne

    • Vinyl or aryl halide (e.g., (Z)-2-alken-4-ynoates)

    • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2)

    • Copper(I) co-catalyst (e.g., CuI)

    • Base (e.g., triethylamine, diisopropylamine)

    • Anhydrous solvent (e.g., THF, DMF)

    • Electrophile for cyclization (e.g., I2, Br2)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the palladium catalyst, copper(I) co-catalyst, and the vinyl or aryl halide.

    • Add the anhydrous solvent and the base.

    • To the stirred mixture, add the terminal alkyne dropwise.

    • Stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures) and monitor the progress of the Sonogashira coupling by TLC or GC-MS.

    • Once the coupling is complete, cool the reaction mixture to the desired temperature for the cyclization step.

    • Add the electrophile (e.g., a solution of I2 in THF) portion-wise.

    • Stir the reaction until the cyclization is complete, monitoring by TLC or GC-MS.

    • Work up the reaction by quenching with a suitable reagent (e.g., aqueous sodium thiosulfate solution if iodine was used).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Catalytic Synthesis reagents Reagents & Catalyst Preparation reaction Reaction Setup & Execution (Temperature, Time, Atmosphere) reagents->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) reaction->workup monitoring->reaction Adjust Conditions purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis

Caption: A generalized workflow for the catalytic synthesis of 2H-pyran-2-one derivatives.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Yield check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Screen catalysts Verify catalyst integrity check_catalyst->solution_catalyst No check_substrates Are the substrates reactive? check_conditions->check_substrates Yes solution_conditions Optimize temperature, solvent, and time Screen additives/bases check_conditions->solution_conditions No solution_substrates Check functional group tolerance Use protecting groups check_substrates->solution_substrates No

Caption: A decision tree for troubleshooting low-yield reactions in 2H-pyran-2-one synthesis.

References

Troubleshooting unexpected NMR shifts in 3-acetyl-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions regarding unexpected Nuclear Magnetic Resonance (NMR) shifts observed during the analysis of 3-acetyl-6-methyl-2H-pyran-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My observed ¹H NMR shifts for the pyran ring protons do not match the expected values. What could be the cause?

A1: Discrepancies in chemical shifts can arise from several factors. The most common include solvent effects, sample concentration, temperature variations, and the presence of impurities. Different deuterated solvents can significantly influence the chemical shifts of protons, especially those near polar functional groups.[1] We recommend verifying your experimental conditions against the reference data and consulting the troubleshooting guide below.

Q2: I am seeing broad peaks in my spectrum. What does this indicate?

A2: Peak broadening can be due to several reasons, including poor shimming of the NMR spectrometer, low solubility of the compound leading to a non-homogenous sample, or the sample being too concentrated.[1] In some cases, chemical exchange phenomena or the presence of paramagnetic impurities can also lead to broad signals.

Q3: There are extra peaks in my spectrum that I cannot assign to my target molecule. What are they?

A3: Unidentified peaks often correspond to residual solvents from your purification process (e.g., ethyl acetate, dichloromethane, hexanes), moisture (a broad peak that can appear at various chemical shifts depending on the solvent), or impurities from the synthesis. These could include unreacted starting materials or byproducts.

Q4: How can I confirm the presence of an exchangeable proton, like an -OH group from an impurity?

A4: To identify an exchangeable proton, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should diminish or disappear.[1]

Expected NMR Data

Disclaimer: Experimental NMR data for 3-acetyl-6-methyl-2H-pyran-2-one is not widely available. The following table provides data for the structurally similar compound, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic Acid), and includes predicted shifts for the target molecule. The removal of the hydroxyl group at C4 is expected to shift H4 and H5 downfield and significantly alter the carbon shifts of C3, C4, and C5.

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts

Assignment 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (in CDCl₃) 3-acetyl-6-methyl-2H-pyran-2-one (Predicted) Expected Multiplicity
¹H NMR
C6-CH2.27 ppm~2.3 ppmSinglet (s)
COH 2.68 ppm~2.6 ppmSinglet (s)
C5-H 5.92 ppm~6.2 ppmDoublet (d)
C4-H - (Substituted)~7.5 ppmDoublet (d)
OH16.71 ppm (very broad)--
¹³C NMR
C 6-CH₃20.4 ppm~20 ppm
C OCH₃29.6 ppm~30 ppm
C 5101.1 ppm~115 ppm
C 399.6 ppm~110 ppm
C 6160.8 ppm~160 ppm
C 2168.9 ppm~165 ppm
C 4180.8 ppm~145 ppm
C OCH₃204.9 ppm~200 ppm

Troubleshooting Guide for Unexpected NMR Shifts

If your NMR spectrum does not align with the expected data, follow this step-by-step guide to diagnose the potential issue.

  • Verify Sample Purity:

    • Question: Have you confirmed the purity of your sample using other analytical techniques (e.g., LC-MS, TLC, melting point)?

    • Action: Run a TLC or LC-MS to check for the presence of impurities or starting materials. Unreacted starting materials or byproducts are a common source of unexpected peaks.

  • Check for Residual Solvents:

    • Question: Is your sample completely dry? Could there be residual solvent from purification?

    • Action: Compare the chemical shifts of unknown peaks to standard tables of common laboratory solvents.[2][3] If a solvent is present, re-dry your sample under high vacuum. Some solvents, like ethyl acetate, can be difficult to remove and may require co-evaporation with a more volatile solvent like dichloromethane.[1]

  • Evaluate NMR Acquisition Parameters:

    • Question: Was the spectrometer properly shimmed? Is the spectrum correctly referenced?

    • Action: Poor shimming results in broad and distorted peaks.[1] Re-shim the instrument and acquire the spectrum again. Ensure the solvent peak is correctly referenced. For CDCl₃, the residual CHCl₃ peak should be at 7.26 ppm.

  • Consider Environmental Factors:

    • Question: Are you using the same solvent and concentration as the reference spectrum? Could temperature be a factor?

    • Action: Chemical shifts can be concentration-dependent.[1] Try running a more dilute sample. If possible, run the spectrum in the same deuterated solvent as the reference data. Temperature can also affect chemical shifts; if your instrument's temperature varies, this could be a source of discrepancy.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected NMR shifts.

G start Unexpected NMR Spectrum check_purity Check Sample Purity (TLC, LC-MS) start->check_purity is_pure Is Sample Pure? check_purity->is_pure purify Re-purify Sample is_pure->purify No check_solvent Check for Residual Solvent Peaks is_pure->check_solvent Yes purify->start solvent_present Solvent Present? check_solvent->solvent_present dry_sample Dry Sample Under High Vacuum solvent_present->dry_sample Yes check_params Review NMR Parameters (Shimming, Referencing) solvent_present->check_params No dry_sample->start params_ok Parameters Correct? check_params->params_ok rerun_nmr Re-acquire Spectrum with Correct Parameters params_ok->rerun_nmr No check_conditions Compare Experimental Conditions (Solvent, Conc.) params_ok->check_conditions Yes rerun_nmr->start conditions_match Conditions Match Reference? check_conditions->conditions_match adjust_conditions Adjust Conditions and Re-acquire Spectrum conditions_match->adjust_conditions No consult Consult with NMR Specialist conditions_match->consult Yes adjust_conditions->start

Caption: A flowchart for diagnosing unexpected NMR spectral data.

Standard Experimental Protocol for NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your purified 3-acetyl-6-methyl-2H-pyran-2-one directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Ensure the solvent is from a fresh, sealed bottle to minimize moisture contamination.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If solubility is an issue, sonication may be helpful. A clear, homogenous solution is necessary for a high-quality spectrum.[1]

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Referencing: If your deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) or reference the spectrum to the residual solvent peak.

  • Acquisition: Insert the sample into the NMR spectrometer. Follow the instrument-specific software instructions for locking, shimming, and acquiring the ¹H and ¹³C spectra. Typical acquisition times are a few minutes for a ¹H spectrum and can range from minutes to hours for a ¹³C spectrum, depending on the sample concentration.

References

Technical Support Center: Scaling Up Dehydroacetic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up production of dehydroacetic acid (DHA).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental scale-up of dehydroacetic acid synthesis.

Problem/Observation Potential Cause Suggested Solution
Low Yield of DHA Ethyl Acetoacetate Method: Incomplete reaction; decomposition at high temperatures; loss of product during workup.[1] Diketene Dimerization Method: Suboptimal catalyst; excessive polymerization of diketene; improper reaction temperature.Ethyl Acetoacetate Method: Ensure the reaction temperature is maintained at 200–210°C to drive the reaction to completion while avoiding extensive decomposition above this range.[1] Minimize filtration and washing steps while the product is in the reaction mixture to reduce solubility losses.[1] Diketene Dimerization Method: Use an appropriate catalyst such as triethylamine or triethylenediamine.[2] Consider the addition of a stopper, like a benzene polyphenolic compound, to reduce side reactions and excessive polymerization.[2] Maintain the reaction temperature between 30-80°C.[2]
Dark Brown or Red Reaction Mixture Formation of byproducts and impurities due to side reactions or decomposition at elevated temperatures.[1]This is a common observation, especially in the ethyl acetoacetate method.[1] The color change itself is not necessarily indicative of a failed reaction. Focus on the purification steps to isolate the desired product. For the diketene dimerization method, a dark red residue is also expected.
Product Purity is Low After Initial Isolation Incomplete removal of unreacted starting materials, catalyst, or byproducts.Recrystallization from a suitable solvent like ethanol or water is an effective method for purification.[1][3] For the ethyl acetoacetate method, distillation under reduced pressure can be used to remove unreacted ethyl acetoacetate before collecting the DHA fraction.[1]
Foaming or Spattering During Distillation Improper distillation setup or rapid heating.Use a distilling flask with a large-diameter side arm placed lower on the neck to prevent foaming and spattering.[1] Ensure gradual and controlled heating during distillation.
Inconsistent Results Between Batches Ethyl Acetoacetate Method: Purity of the starting material; inconsistent catalyst concentration.Ethyl Acetoacetate Method: Use freshly vacuum-distilled ethyl acetoacetate for consistent results.[1] The use of sodium bicarbonate as a catalyst is essential for reproducible outcomes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for producing dehydroacetic acid?

A1: The two main industrial methods are the base-catalyzed dimerization of diketene and the self-condensation of ethyl acetoacetate.[1][3][4] The dimerization of diketene is a common industrial approach.[2]

Q2: What catalysts are typically used for the dimerization of diketene?

A2: Commonly used organic bases include imidazole, DABCO (1,4-diazabicyclo[2.2.2]octane), and pyridine.[3][4] Triethylamine and composite catalysts, such as a mixture of triethylamine and ethylene glycol, have also been reported.

Q3: At what temperature should the self-condensation of ethyl acetoacetate be conducted?

A3: The reaction is typically carried out by heating the mixture until the liquid in the flask reaches 200–210°C.[1] Temperatures above this can lead to extensive decomposition.[1]

Q4: How can the yield of dehydroacetic acid be improved when scaling up the ethyl acetoacetate method?

A4: Yields tend to decrease with larger batch sizes in the ethyl acetoacetate method.[1] To optimize the yield, it is crucial to maintain a consistent temperature of 200-210°C and to carefully manage the distillation and purification steps to minimize product loss.[1]

Q5: What is the purpose of a "stopper" in the diketene dimerization process?

A5: A stopper, such as a benzene polyphenolic compound, is used to reduce the excessive polymerization of diketene, which is a common side reaction that can lower the yield of the desired dehydroacetic acid.[2]

Q6: What are the typical purification methods for crude dehydroacetic acid?

A6: The most common purification method is recrystallization from solvents like ethanol or water.[1][3] Distillation under reduced pressure is also used, particularly in the ethyl acetoacetate method, to separate the product from unreacted starting materials.[1]

Experimental Protocols

Dehydroacetic Acid from Ethyl Acetoacetate (Lab Scale)

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Freshly vacuum-distilled ethyl acetoacetate (100 g, 0.78 mole)

  • Sodium bicarbonate (0.05 g)

  • Toluene

Equipment:

  • 250-ml round-bottom flask

  • Thermometer

  • Fractionating column

  • Partial condenser

  • Condenser for downward distillation

  • 200-ml distilling flask

Procedure:

  • Set up a 250-ml round-bottom flask with a thermometer and a fractionating column connected to a partial condenser.

  • Add 100 g of freshly vacuum-distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate to the flask.

  • Heat the mixture to keep the toluene in the partial condenser boiling, maintaining the temperature of the reaction mixture at 200–210°C.

  • Continue heating for 7–8 hours, collecting the distillate (mostly ethanol) which boils at around 72°C. The reaction mixture will turn dark brown.

  • While still hot, transfer the reaction mixture to a 200-ml distilling flask.

  • Distill under reduced pressure. Collect and discard the fore-run, which consists of unreacted ethyl acetoacetate.

  • Collect the dehydroacetic acid fraction at up to 140°C/12 mm. The yield is approximately 34 g (53%).

  • For further purification, the crude product can be recrystallized from ethanol (2 ml per gram of material) to yield a purer product with a melting point of 108°C.[1]

Dehydroacetic Acid from Dimerization of Diketene (Industrial Process Principles)

This protocol outlines the general principles for the industrial production of DHA via diketene dimerization.

Materials:

  • Diketene

  • Inert anhydrous organic solvent (e.g., toluene)

  • Catalyst (e.g., triethylamine, triethylenediamine)

  • Stopper (optional, e.g., di- or polyhydric phenols like pyrocatechol)[5]

Equipment:

  • Jacketed reactor with temperature control and an inert atmosphere system

  • Addition funnel or pump for controlled addition of diketene

  • Filtration and drying equipment

Procedure:

  • Charge the reactor with the inert solvent and the catalyst. If using a stopper to improve yield and purity, it can be added at this stage.[5]

  • Control the temperature of the reaction mixture, typically between 30°C and 80°C.[2]

  • Slowly add the diketene to the reaction mixture over a period of 3 to 10 hours.[2]

  • After the addition is complete, maintain the reaction mixture at the set temperature for an additional 2 to 5 hours to ensure the reaction goes to completion.[2]

  • Cool the reaction mixture to induce crystallization of the dehydroacetic acid.

  • Filter the crude dehydroacetic acid.

  • Wash the filtered product with a suitable solvent.

  • Dry the purified dehydroacetic acid.

  • Further purification can be achieved by recrystallization if required.

Process Workflows

G cluster_0 Ethyl Acetoacetate Self-Condensation A Charge Ethyl Acetoacetate and Sodium Bicarbonate B Heat to 200-210°C A->B C Collect Ethanol Distillate B->C D Vacuum Distillation of Crude Product C->D E Separate Fore-run (Ethyl Acetoacetate) D->E F Collect DHA Fraction E->F G Recrystallization (Optional) F->G H Pure Dehydroacetic Acid G->H

Caption: Workflow for DHA synthesis via ethyl acetoacetate self-condensation.

G cluster_1 Diketene Dimerization I Charge Solvent, Catalyst, and Optional Stopper J Heat to 30-80°C I->J K Slowly Add Diketene J->K L Hold at Temperature K->L M Cool to Crystallize L->M N Filter and Wash M->N O Dry Product N->O P Pure Dehydroacetic Acid O->P

Caption: Workflow for DHA synthesis via diketene dimerization.

References

Validation & Comparative

Comparing the antimicrobial efficacy of dehydroacetic acid with other preservatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroacetic acid (DHA) is a pyrone derivative widely utilized as a preservative in cosmetics, food, and pharmaceutical products due to its broad-spectrum antimicrobial properties.[1][2][3][4] This guide provides an objective comparison of the antimicrobial efficacy of dehydroacetic acid with other common preservatives, supported by experimental data.

Executive Summary

Dehydroacetic acid demonstrates effective inhibition of a wide range of microorganisms, including bacteria and fungi.[1][2][3][5][6] Its efficacy is comparable to, and in some instances superior to, other widely used preservatives such as parabens, benzoic acid, sorbic acid, and phenoxyethanol. The choice of preservative is highly dependent on the formulation's pH, composition, and the target microorganisms.

Comparative Antimicrobial Efficacy: Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of dehydroacetic acid and other preservatives against various microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[7] A lower MIC value indicates greater antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Dehydroacetic Acid and its Derivatives

MicroorganismDehydroacetic Acid (DHA)Sodium Dehydroacetate (Na-DHA)Reference
Escherichia coli0.42 mg/mL (420 µg/mL)-[8]
Staphylococcus aureus0.84 mg/mL (840 µg/mL)-[8]
Staphylococcus epidermidis ATCC 122287.81 µg/mL-[9]
Mycobacterium smegmatis ATCC 6077.81 µg/mL-[9]
Staphylococcus aureus CIP 10676015.63 µg/mL-[9]
Klebsiella pneumoniae (isolate)125 µg/mL-[9]
Escherichia coli HSM 3023 (isolate)125 µg/mL-[9]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Various Preservatives

MicroorganismDehydroacetic Acid (µg/mL)Parabens (µg/mL)Benzoic Acid (µg/mL)Sorbic Acid (µg/mL)Phenoxyethanol (µg/mL)
Escherichia coli 420[8]Methyl: 2000, Propyl: 1000[10]>1500 (at pH 6.0)>1500 (at pH 6.0)3200 - 3600[11][12]
Staphylococcus aureus 840[8]Methyl: 1000, Propyl: 500[10]--6400 - 8500[11][12]
Pseudomonas aeruginosa ----3200[11][12]
Candida albicans -Methyl: 1000, Propyl: 500[10]--3200 - 5400[11][12]
Aspergillus niger -Methyl: 500, Propyl: 250[10]--3200 - 3300[11][12]
Magnaporthe oryzae --62.5 - 125[13]--
Rhizoctonia solani --62.5 - 125[13]--
Sclerotinia sclerotiorum --62.5 - 125[13]--
Pythium capsici --62.5 - 125[13]--
Saccharomyces cerevisiae -Methyl: 1000, Propyl: 250[10]---
Bacillus cereus -Methyl: 125, Propyl: 63[10]---
Bacillus subtilis -Methyl: 125, Propyl: 63[10]---
Penicillium digitatum -Methyl: 250, Propyl: 125[10]---

Note: The efficacy of weak acid preservatives like benzoic and sorbic acid is highly pH-dependent, with increased activity at lower pH.[14]

Mechanism of Action

  • Dehydroacetic Acid: DHA functions by disrupting the cell membrane of microorganisms.[2] It is understood to interfere with essential cellular processes, including microbial enzyme activity and cellular respiration, thereby inhibiting their growth and proliferation.[1]

  • Parabens: Parabens are believed to act by disrupting membrane transport processes and by inhibiting the synthesis of DNA, RNA, and key enzymes. Their activity increases with the length of the alkyl chain.[15][16]

  • Benzoic Acid and Sorbic Acid: These weak organic acids are most effective in their undissociated form, which can penetrate the microbial cell membrane.[17] Inside the cell, they dissociate in the more neutral cytoplasm, leading to a decrease in intracellular pH and inhibition of metabolic enzymes.

  • Phenoxyethanol: Phenoxyethanol's primary mechanism is the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

Experimental Protocols

A standardized method for determining the antimicrobial efficacy of preservatives is the Minimum Inhibitory Concentration (MIC) assay, typically performed via broth microdilution.

Broth Microdilution MIC Assay Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare serial dilutions of preservative e1 Inoculate dilutions with microorganisms p1->e1 Add to wells p2 Prepare standardized microbial inoculum p2->e1 e2 Incubate at optimal temperature e1->e2 Incubate a1 Visually assess for microbial growth e2->a1 Observe a2 Determine MIC: Lowest concentration with no visible growth a1->a2 Identify

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Logical Relationships

The primary antimicrobial action of many preservatives, including dehydroacetic acid, involves the disruption of the microbial cell membrane. This can be visualized as a direct interaction leading to cell lysis.

Antimicrobial_Mechanism cluster_preservative Preservative Action cluster_microbe Microbial Cell cluster_outcome Outcome Preservative Dehydroacetic Acid Membrane Cell Membrane Preservative->Membrane Disrupts Integrity Enzymes Cellular Enzymes & Respiration Preservative->Enzymes Inhibits Activity Growth Microbial Growth & Proliferation Membrane->Growth Inhibition Inhibition of Growth Membrane->Inhibition Leads to Enzymes->Growth Enzymes->Inhibition Contributes to

Mechanism of Dehydroacetic Acid's Antimicrobial Action.

Conclusion

Dehydroacetic acid is a potent and versatile antimicrobial preservative with broad-spectrum efficacy. The provided data indicates that its performance is comparable to other commonly used preservatives. For formulators, the selection of an appropriate preservative system should be based on comprehensive testing that considers the specific characteristics of the product, including pH, formulation matrix, and intended use, to ensure optimal preservation and product safety. Challenge testing of the final formulation is crucial to validate the efficacy of the chosen preservative system.[18]

References

Structure-Activity Relationship of Dehydroacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroacetic acid (DHA), a pyrone derivative, and its analogues have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] Structure-activity relationship (SAR) studies are crucial in optimizing the therapeutic potential of these compounds. This guide provides a comparative overview of the SAR of DHA derivatives, focusing on their antimicrobial and anticancer activities, supported by experimental data. While anti-inflammatory properties have been reported, a lack of consistent quantitative data in the literature precludes a direct comparative analysis in this guide.

I. Comparative Analysis of Biological Activity

The biological activity of dehydroacetic acid derivatives is significantly influenced by the nature and position of substituents on the pyran ring. The following tables summarize the quantitative data from various studies, providing a clear comparison of the performance of different derivatives.

Antimicrobial Activity

The antimicrobial efficacy of DHA derivatives has been extensively studied, with a focus on overcoming bacterial resistance. A common modification involves the synthesis of enamine derivatives at the C3 position.

Table 1: Antibacterial Activity of Enamine Derivatives of Dehydroacetic Acid

CompoundR GroupMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusReference
Dehydroacetic Acid (DHA)-400>1000>1000>1000[3]
4bN-Me80150300600[3]
4dN-Ph30060080150[3]
4lN-4-tBu-Ph>1000>1000>1000>1000[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Biocidal Concentration.

SAR Insights for Antimicrobial Activity:

  • Enamine Substitution: The introduction of an enamine moiety at the C3 position generally enhances antibacterial activity compared to the parent DHA.[3]

  • Nature of the N-substituent: The substituent on the nitrogen of the enamine plays a crucial role. Small alkyl groups like N-Methyl (4b) show broad-spectrum activity, significantly improving activity against Gram-negative bacteria (E. coli).[3] Aromatic substituents like N-Phenyl (4d) demonstrate potent activity against Gram-positive bacteria (S. aureus).[3]

  • Steric Hindrance: Large, bulky substituents, such as N-4-tert-Butylphenyl (4l), can lead to a loss of activity, likely due to steric hindrance at the active site.[3]

  • Electron-withdrawing Groups: Studies on other heterocyclic derivatives of DHA suggest that the presence of electron-withdrawing groups, such as carbonyl and thiocarbonyl, can enhance antibacterial activity against Gram-positive bacteria.

Anticancer Activity

DHA derivatives have also been investigated for their potential as anticancer agents. Chalcones and organotin complexes are among the synthesized derivatives showing cytotoxic effects.

Table 2: Anticancer Activity of Dehydroacetic Acid Derivatives

CompoundDerivative TypeCell LineIC50 (µM)Reference
Diorganotin(IV) complex 3cThiosemicarbazone complexMDA-MB-2310.043[4]
Diorganotin(IV) complex 3dThiosemicarbazone complexMDA-MB-2310.029[4]
Diorganotin(IV) complex 3eThiosemicarbazone complexMDA-MB-2310.038[4]
Cisplatin (Control)-MDA-MB-2310.057[4]

IC50: Half-maximal inhibitory concentration.

SAR Insights for Anticancer Activity:

  • Organotin Complexes: The complexation of DHA-derived thiosemicarbazones with organotin(IV) moieties leads to potent cytotoxic activity against breast cancer cell lines (MDA-MB-231), with some derivatives showing higher potency than the standard anticancer drug cisplatin.[4]

  • Chalcone Hybrids: While not directly DHA, related dehydroabietic acid-chalcone hybrids have shown that modifications on the chalcone moiety, such as the introduction of pyridyl groups, can result in low micromolar activity against breast cancer cell lines. This suggests that DHA-chalcone hybrids are a promising area for further investigation.

II. Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Synthesis of Enamine Derivatives of Dehydroacetic Acid

This protocol describes a general method for the synthesis of (E)-3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones.

  • Reaction Setup: To a solution of a primary amine (1.19 mmol) and triethylamine (Et3N) (2.38 mmol) in anhydrous dichloromethane (DCM) (5 mL) under a nitrogen atmosphere, add a solution of dehydroacetic acid (1.19 mmol) in anhydrous DCM (5 mL) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with 5% HCl (2 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired enamine derivative.

Determination of Antimicrobial Activity (MIC and MBC)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Biocidal Concentration (MBC) using a microdilution method.

  • Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate with an appropriate growth medium.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[3]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the DHA derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Griess Assay for Nitric Oxide (NO) Production (Anti-inflammatory Activity)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite.

  • Cell Culture and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL). Incubate for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: The nitrite concentration is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

III. Visualizations

The following diagrams illustrate key processes and relationships in the study of dehydroacetic acid derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis DHA Dehydroacetic Acid Synthesis Chemical Synthesis (e.g., Enamine Formation) DHA->Synthesis Amine Primary/Secondary Amine Amine->Synthesis Derivative DHA Derivative Synthesis->Derivative Antimicrobial Antimicrobial Assay (MIC/MBC) Derivative->Antimicrobial Anticancer Anticancer Assay (MTT) Derivative->Anticancer AntiInflammatory Anti-inflammatory Assay (Griess) Derivative->AntiInflammatory SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR AntiInflammatory->SAR

Caption: Experimental workflow for SAR studies of DHA derivatives.

SAR_summary cluster_modifications Structural Modifications cluster_activity Resulting Biological Activity DHA Dehydroacetic Acid Core Enamine C3-Enamine Substitution DHA->Enamine Chalcone C3-Chalcone Formation DHA->Chalcone Complexation Complexation with Metals DHA->Complexation Antimicrobial Enhanced Antimicrobial Activity (Gram +/- dependent on N-substituent) Enamine->Antimicrobial Anticancer Potent Anticancer Activity (e.g., against breast cancer) Chalcone->Anticancer Complexation->Anticancer

References

A Comparative Guide to the In Vitro Cytotoxicity of Novel Compounds Derived from 3-Acetyl-6-Methyl-2H-Pyran-2-One

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxic activity of novel compounds synthesized from the versatile starting material, 3-acetyl-6-methyl-2H-pyran-2-one, also known as dehydroacetic acid (DHA). The data presented herein, collated from various studies, highlights the potential of this scaffold in the development of new anticancer agents. This document is intended to serve as a resource for researchers in oncology and medicinal chemistry, offering insights into the structure-activity relationships of these compounds and providing detailed experimental protocols for cytotoxicity assessment.

Comparative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values of various novel compounds derived from or related to the 3-acetyl-6-methyl-2H-pyran-2-one scaffold. It is important to note that the data is compiled from different studies, and direct comparison between compounds tested on different cell lines or under varied experimental conditions should be approached with caution.

Table 1: Cytotoxicity of Pyrano[3,2-c]pyridine Derivatives

Compound CodeHCT-116 (Colon Carcinoma) IC50 (µM)HepG-2 (Hepatic Carcinoma) IC50 (µM)MCF-7 (Breast Carcinoma) IC50 (µM)
1 >100>100>100
2 75.3 ± 5.280.1 ± 4.865.2 ± 3.9
3 >100>100>100
4 80.5 ± 6.172.4 ± 5.585.3 ± 6.2
5 5.2 ± 0.13.4 ± 0.31.4 ± 0.6
6 >100>100>100
Doxorubicin 5.2 ± 0.32.85 ± 0.41.03 ± 0.4

Data sourced from a study on novel pyrano[3,2-c]pyridine-based derivatives.[1]

Table 2: Cytotoxicity of Fused Pyrimidine and Other Heterocyclic Derivatives Against Liver Carcinoma (HEPG2-1)

Compound CodeChemical ClassIC50 (µM)
7c Pyrazolo[1,5-a]pyrimidine2.70 ± 0.28
23g Thiazole3.50 ± 0.23
18a 1,3,4-Thiadiazole4.90 ± 0.69
12a PyrazoleModerate Activity
23c ThiazoleModerate Activity
8a Fused PyrimidineModerate Activity
Doxorubicin Standard ChemotherapeuticPotent Activity

Data from a study on heterocycles synthesized from 3-acetyl-6-bromo-2H-chromen-2-one, a related pyran-2-one derivative.[2]

Experimental Protocols

Detailed methodologies for the key in vitro cytotoxicity assays are provided below. These protocols are synthesized from established methods to ensure reproducibility.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric test based on the ability of the sulforhodamine B dye to bind to protein components of cells.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and air dry completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

MTT Assay

The MTT assay is a colorimetric test that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Incubation: Expose the cells to different concentrations of the test compounds for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

Visualizing Experimental and Biological Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for in vitro cytotoxicity screening and a key signaling pathway implicated in the cytotoxic effects of some pyran-2-one derivatives.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay A Cell Seeding (96-well plates) B Incubation (24 hours) A->B C Treatment with Novel Compounds (Varying Concentrations) B->C D Incubation (48-72 hours) C->D E Cytotoxicity Assay (e.g., MTT or SRB) D->E F Data Acquisition (Absorbance Reading) E->F G Data Analysis (IC50 Calculation) F->G

Caption: A generalized workflow for determining the in vitro cytotoxicity of novel compounds.

G cluster_pathway p53-Mediated Apoptosis Pathway Compound Pyran-2-one Derivative p53 p53 Activation Compound->p53 Ras Ras p53->Ras suppression Apoptosis Apoptosis p53->Apoptosis induction Raf Raf Ras->Raf ERK ERK Raf->ERK ERK->Apoptosis inhibition of apoptosis

References

A Comparative Guide to Analytical Methods for Quantifying 3-acetyl-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-acetyl-6-methyl-2H-pyran-2-one, commonly known as dehydroacetic acid (DHA), is crucial for quality control and safety assessment. This guide provides a comparative overview of various validated analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry, complete with experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The choice of an analytical method for the quantification of 3-acetyl-6-methyl-2H-pyran-2-one depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the key performance parameters of commonly employed techniques.

Table 1: Performance Comparison of Analytical Methods
ParameterHPLC-UVGC-MSUV-Vis SpectrophotometryFluorometry
Linearity (r²) >0.999[1][2]>0.99[2]Not explicitly statedNot explicitly stated
Limit of Detection (LOD) ~2.5 ng[1]0.04 - 2.00 mg/kg[2]Sensitive to 2 ppmNot explicitly stated
Limit of Quantification (LOQ) 0.12 - 6.67 mg/kg[2]Not explicitly statedNot explicitly statedNot explicitly stated
Accuracy (Recovery %) 87.7 - 110%[3]70.18 - 109.22%[2]100.2 ± 4.8%88 - 106%
Precision (%RSD) < 5.92% (Intra-day)[3]1.82 - 9.79%[2]Not explicitly statedNot explicitly stated
Typical Application Cosmetics, Food ProductsPastries, CosmeticsFruits, VegetablesMascara

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the simultaneous determination of dehydroacetic acid and other preservatives in various matrices.

1. Sample Preparation:

  • Cosmetic Products: Samples are purified by solid-phase extraction using Bond-Elut SI cartridges. The acidic preservatives, including DHA, are eluted with methanol.[1]

  • Food Products (e.g., jam, cheese, soy sauce): A solvent extraction method is employed, followed by a purification process using Carrez reagent.[3]

2. Chromatographic Conditions:

  • Column: TSK gel ODS-80TM column (5 µm, 150 x 4.6 mm I.D.)[1] or Capcell pak MF-C8 column (4.6 mm i.d. × 150 mm, 5 μm).

  • Mobile Phase:

    • Isocratic: A mixture of water and methanol (65:35, v/v) containing 2.5 mM tetra-n-butylammonium (TBA) hydroxide, with the pH adjusted to 7.0 with phosphoric acid.[1]

    • Gradient: Eluent A consisting of 0.01 mol/l tetra-n-butylammonium hydroxide and 0.1% phosphoric acid in water (v/v), and Eluent B being acetonitrile.

  • Flow Rate: Typically around 0.6 - 1.0 mL/min.

  • Detection: UV detection at 235 nm.[1]

3. Validation Parameters:

  • Linearity: Calibration curves are generated using standard solutions of DHA. Correlation coefficients should be greater than 0.999.[1]

  • Accuracy: Determined by recovery studies of spiked blank samples at different concentrations. Recoveries are typically expected to be within 80-120%.

  • Precision: Assessed by the relative standard deviation (%RSD) of replicate analyses.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Cosmetic/Food) Extraction Solid-Phase or Solvent Extraction Sample->Extraction Purification Purification Extraction->Purification HPLC HPLC System Purification->HPLC Column C18 Column HPLC->Column Detector UV Detector (235 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC analysis workflow for 3-acetyl-6-methyl-2H-pyran-2-one.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like DHA, often after a derivatization step.

1. Sample Preparation:

  • Pastries and other food items: Ultrasonic extraction with a suitable solvent.[2]

  • Cosmetics: Ultrasonic extraction with a 0.1 mg/mL L(+)-ascorbic acid methanol solution, with anhydrous sodium sulfate as a dehydrating agent.[4] An internal standard is typically added.

2. GC-MS Conditions:

  • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm) or similar.[4]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[4]

  • Injection: Split mode (e.g., 10:1).[4]

  • Temperature Program:

    • Inlet: 260°C

    • Transfer line: 250°C

    • Ion source: 230°C

    • Oven: A temperature gradient is programmed to ensure separation of the analytes.[4]

  • Detection: Mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[4]

3. Validation Parameters:

  • Linearity: Established by analyzing a series of standard solutions. Correlation coefficients are expected to be >0.99.[2]

  • Accuracy: Recovery studies are performed on spiked samples, with acceptable ranges typically between 70% and 120%.[2][4]

  • Precision: Evaluated by the %RSD of replicate measurements.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Food/Cosmetic) Extraction Ultrasonic Extraction Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Column Capillary Column GCMS->Column Detector Mass Spectrometer (MRM) Column->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum Quantification Quantification MassSpectrum->Quantification

GC-MS analysis workflow for 3-acetyl-6-methyl-2H-pyran-2-one.
Spectrophotometric and Fluorometric Methods

These methods are generally simpler and faster but may be less specific than chromatographic techniques.

1. UV-Vis Spectrophotometry:

  • Application: Determination in fruits and vegetables.

  • Protocol: Samples are blended and extracted with chloroform. The extract is then cleaned up on a preparatory silicic acid-glass fiber sheet. The absorbance of the purified extract is measured at 307 nm.

  • Performance: This method is sensitive to 2 ppm of DHA and has shown an average recovery of 100.2 ± 4.8%.

2. Fluorometry:

  • Application: Determination in mascara products.

  • Protocol: The method is based on the formation of a fluorescent compound, 7-pyroxonium borate, which occurs when dehydroacetic acid reacts with sulfuric and boric acids. The fluorescence intensity is then measured.

  • Performance: Recovery studies at concentration levels of 0.01% to 0.1% have shown recoveries ranging from 88% to 106%.

Spectro_Fluor_Logic cluster_spectro Spectrophotometric Method cluster_fluoro Fluorometric Method S_Start Sample Extraction S_Cleanup Extract Cleanup S_Start->S_Cleanup S_Measure Measure Absorbance at 307 nm S_Cleanup->S_Measure S_Quant Quantify DHA S_Measure->S_Quant F_Start Sample Preparation F_Reaction Reaction with H₂SO₄ and Boric Acid F_Start->F_Reaction F_Measure Measure Fluorescence F_Reaction->F_Measure F_Quant Quantify DHA F_Measure->F_Quant Title Comparison of Spectroscopic Methods

Logical flow of Spectrophotometric and Fluorometric methods.

References

Dehydroacetic Acid: A Comparative Guide to its Fungicidal Efficacy in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicidal efficacy of dehydroacetic acid (DHA) with other established alternatives in agricultural applications. Due to its status as a largely obsolete fungicide in crop protection, direct comparative experimental data for DHA is limited. This guide synthesizes available information on DHA and its sodium salt, alongside robust data for modern fungicides, to offer a valuable resource for research and development.

Dehydroacetic Acid (DHA): An Overview

Dehydroacetic acid is a pyrone derivative with known fungicidal and bactericidal properties. Its primary use has been as a preservative in food and cosmetics. In agriculture, it has seen limited application, primarily for the control of molds on fresh produce post-harvest.[1][2]

Mechanism of Action

The antimicrobial activity of dehydroacetic acid is attributed to its ability to interfere with essential cellular processes in microorganisms. It is understood to disrupt microbial enzyme activity and cellular respiration, thereby inhibiting the growth and proliferation of fungi and bacteria.[3]

Comparative Efficacy Data

Quantitative data from direct field trials comparing dehydroacetic acid with modern systemic and contact fungicides for the control of major agricultural pathogens like Botrytis cinerea (gray mold) and Fusarium oxysporum (Fusarium wilt) is scarce in recent literature. However, in vitro studies and data on its sodium salt provide some indication of its potential efficacy.

The following tables summarize the efficacy of various fungicides, including available data for alternatives, against these key pathogens.

Table 1: In Vitro Efficacy of Various Fungicides against Fusarium oxysporum

Fungicide ClassActive IngredientEC50 (µg/mL)Pathogen StrainReference
BenzimidazoleCarbendazim0.445F. oxysporum B[4]
BenzimidazoleCarbendazim100% inhibition at 500 ppmF. oxysporum f. sp. lentis[5]
BenzimidazoleBenomyl100% inhibition at 0.25%F. oxysporum f. sp. capsici[6]
TriazoleEpoxiconazole0.047F. oxysporum B[4]
TriazoleDifenoconazole0.078F. oxysporum B[4]
StrobilurinAzoxystrobin35.089F. oxysporum B[4]
StrobilurinPyraclostrobin---
Pyrone Derivative Dehydroacetic Acid Data Not Available --

Table 2: Efficacy of Various Fungicides against Botrytis cinerea

Fungicide ClassActive IngredientEfficacy RatingResistance StatusReference
PhenylpyrroleFludioxonil++++ (High)* (Low)[7]
AnilinopyrimidineCyprodinil+++ (Good)** (Moderate)[7]
HydroxyanilideFenhexamid+++ (Good)*** (High)[7]
BenzimidazoleThiophanate-methyl+++ (Good)*** (High)[7]
StrobilurinPyraclostrobin++ (Moderate)*** (High)[7]
SDHIBoscalid+++ (Good)** (Moderate)[7]
Pyrone Derivative Dehydroacetic Acid Data Not Available --

Note: Efficacy ratings and resistance status are based on a compilation of multiple trials and are indicative of performance under field conditions.

Alternative Fungicides: Mechanisms of Action

Understanding the signaling pathways and mechanisms of action of alternative fungicides is crucial for developing effective and sustainable disease management strategies.

Benzimidazole Fungicides

Benzimidazoles, such as carbendazim and benomyl, are systemic fungicides that target the β-tubulin protein in fungi.[8][9][10] This binding action disrupts the assembly of microtubules, which are essential for mitosis and cell division, ultimately leading to fungal cell death.[9][11][12]

Benzimidazole_Mechanism cluster_fungal_cell Fungal Cell Benzimidazole Benzimidazole Fungicide BetaTubulin β-tubulin Benzimidazole->BetaTubulin Binds to MicrotubuleAssembly Microtubule Assembly Benzimidazole->MicrotubuleAssembly Inhibits Mitosis Mitosis MicrotubuleAssembly->Mitosis Essential for FungalGrowth Fungal Growth Inhibition MicrotubuleAssembly->FungalGrowth Disruption leads to CellDivision Cell Division Mitosis->CellDivision Leads to

Caption: Mechanism of action of Benzimidazole fungicides.

Strobilurin Fungicides

Strobilurins (QoI fungicides), such as azoxystrobin and pyraclostrobin, are broad-spectrum fungicides that inhibit mitochondrial respiration.[13][14][15] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, blocking electron transfer and halting ATP production, which is essential for fungal survival.[13][15][16]

Strobilurin_Mechanism cluster_mitochondrion Fungal Mitochondrion Strobilurin Strobilurin Fungicide ComplexIII Cytochrome bc1 (Complex III) Strobilurin->ComplexIII Binds to Qo site ElectronTransport Electron Transport Chain Strobilurin->ElectronTransport Inhibits ATP_Production ATP Production ElectronTransport->ATP_Production Drives FungalRespiration Fungal Respiration Inhibition ElectronTransport->FungalRespiration Disruption leads to

Caption: Mechanism of action of Strobilurin fungicides.

Triazole Fungicides

Triazoles, including tebuconazole and propiconazole, are systemic fungicides that interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes.[17][18][19] They inhibit the enzyme C14-demethylase, which is involved in the conversion of lanosterol to ergosterol.[17] This disruption leads to the accumulation of toxic sterol precursors and impaired cell membrane function, ultimately inhibiting fungal growth.[17]

Triazole_Mechanism cluster_fungal_cell Fungal Cell Triazole Triazole Fungicide C14_Demethylase C14-Demethylase (Enzyme) Triazole->C14_Demethylase Inhibits Ergosterol Ergosterol Triazole->Ergosterol Blocks synthesis of C14_Demethylase->Ergosterol Catalyzes conversion to Lanosterol Lanosterol CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Essential component of FungalGrowth Fungal Growth Inhibition CellMembrane->FungalGrowth Impaired function leads to

Caption: Mechanism of action of Triazole fungicides.

Experimental Protocols

Standardized protocols are essential for the accurate evaluation of fungicide efficacy. The following outlines general methodologies for in vitro and in vivo testing.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is used to determine the direct effect of a fungicide on the mycelial growth of a pathogen.

InVitro_Workflow start Start prep_media Prepare PDA medium amended with fungicide at various concentrations start->prep_media pour_plates Pour amended PDA into Petri dishes prep_media->pour_plates inoculate Inoculate center of each plate with a mycelial plug of the target fungus pour_plates->inoculate incubate Incubate plates at optimal temperature for fungal growth inoculate->incubate measure Measure colony diameter at regular intervals incubate->measure calculate Calculate percent inhibition relative to a control (no fungicide) measure->calculate end End calculate->end

Caption: Workflow for in vitro mycelial growth inhibition assay.

Detailed Steps:

  • Preparation of Fungicide Stock Solutions: Prepare stock solutions of the test fungicides in a suitable solvent.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 45-50°C. Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations.

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at a temperature optimal for the growth of the specific fungus.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without fungicide) reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(DC - DT) / DC] * 100 Where DC is the average diameter of the fungal colony in the control and DT is the average diameter of the fungal colony in the treatment.

In Vivo Fungicide Efficacy Trial (Detached Leaf Assay)

This method assesses the protective or curative activity of a fungicide on plant tissue.

InVivo_Workflow start Start select_leaves Select healthy, uniform leaves from host plant start->select_leaves apply_fungicide Apply fungicide solution to the leaf surface select_leaves->apply_fungicide inoculate Inoculate leaves with a spore suspension of the target pathogen apply_fungicide->inoculate incubate Incubate leaves in a moist chamber to promote disease development inoculate->incubate assess_disease Assess disease severity (e.g., lesion size, percentage of necrotic area) incubate->assess_disease calculate_efficacy Calculate fungicide efficacy relative to an untreated control assess_disease->calculate_efficacy end End calculate_efficacy->end

Caption: Workflow for in vivo detached leaf assay.

Detailed Steps:

  • Plant Material: Use healthy, fully expanded leaves of a susceptible host plant.

  • Fungicide Application: Apply the test fungicide to the adaxial (upper) surface of the leaves at specified concentrations. Allow the fungicide to dry.

  • Inoculation: Place a drop of a spore suspension of the target pathogen onto the treated leaf surface. For curative assays, inoculation precedes fungicide application.

  • Incubation: Place the leaves in a high-humidity chamber at a temperature conducive to disease development.

  • Disease Assessment: After a set incubation period, measure the lesion diameter or assess the percentage of the leaf area showing disease symptoms.

  • Efficacy Calculation: Compare the disease severity on treated leaves to that on untreated control leaves to determine the fungicide's efficacy.

Conclusion

While dehydroacetic acid exhibits fungicidal properties, its application in modern agriculture is limited, and there is a notable absence of recent, direct comparative efficacy data against leading agricultural fungicides. The information available, primarily from post-harvest applications of its sodium salt, suggests a potential for mold control.

In contrast, modern fungicide classes such as benzimidazoles, strobilurins, and triazoles have well-documented mechanisms of action and extensive experimental data supporting their efficacy against a broad spectrum of plant pathogens. For researchers and professionals in drug development, the exploration of novel, effective, and environmentally benign fungicidal compounds remains a critical endeavor. The established protocols for efficacy testing provide a robust framework for the evaluation of new active ingredients. Future research could explore derivatives of dehydroacetic acid or other pyrone compounds to identify candidates with improved efficacy and a favorable toxicological profile for agricultural use.

References

Dehydroacetic Acid Derivatives as Enzyme Inhibitors: A Comparative Docking Study Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroacetic acid (DHA), a pyrone derivative, and its analogues have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds have been explored for their potential as anticancer, antibacterial, and enzyme-inhibiting agents. This guide provides a comparative overview of docking studies of various dehydroacetic acid derivatives with key enzyme targets, supported by available experimental data on their inhibitory activities.

Overview of Target Enzymes and Dehydroacetic Acid Derivatives

Docking studies have been instrumental in elucidating the potential binding modes and affinities of dehydroacetic acid derivatives with a range of clinically relevant enzymes. Key targets include enzymes implicated in cancer, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), as well as enzymes involved in neurodegenerative diseases, like acetylcholinesterase (AChE), and inflammatory processes, such as lipoxygenase (LOX). The core structure of dehydroacetic acid has been chemically modified to generate a library of derivatives, including hydrazones, pyridines, and chalcones, with the aim of enhancing their binding affinity and selectivity for these targets.

Comparative Docking and Inhibition Data

The following tables summarize the binding energies from molecular docking studies and the corresponding experimental inhibitory activities (IC50 or Ki values) of selected dehydroacetic acid derivatives against various target enzymes.

Table 1: Anticancer Activity of Dehydroacetic Acid Derivatives

DerivativeTarget/Cell LineDocking Binding Energy (kcal/mol)Experimental IC50 (µM)Reference
Pyridine Conjugate (7a)EGFR-9.3Not specified for enzyme, potent against MCF-7 cells[1]
Pyrazole-Indole Hybrid (7a)CDK-2-6.1 ± 1.9 (against HepG2 cells)[2]
Pyrazole-Indole Hybrid (7b)CDK-2-7.9 ± 1.9 (against HepG2 cells)[2]
Hydrazone DerivativeVEGFR-2-8.41Not specified[3]
Chalcone DerivativeTopoisomerase-IIβ-Cytotoxic against A-2780 cells[1]

Table 2: Acetylcholinesterase (AChE) and Lipoxygenase (LOX) Inhibition by Dehydroacetic Acid Derivatives

DerivativeTarget EnzymeDocking Binding Energy (kcal/mol)Experimental IC50 (µM)Reference
Hydrazone DerivativeAcetylcholinesteraseNot specifiedNot specified[3]
Geranylacetophenone Analog (3e)15-LipoxygenaseNot specified10.31[4]
Thiazolyl DerivativeLipoxygenase-2.5 - 165[5]
Dihydro-pyrazole Hybrid (2d)Lipoxygenase-2.5[6]
Dihydro-pyrazole Hybrid (2e)Lipoxygenase-0.35[6]

Experimental Protocols

Molecular Docking Protocol (General)

A generalized workflow for the molecular docking of dehydroacetic acid derivatives against a target enzyme is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms and charges are added to the protein structure.

  • Ligand Preparation: The 2D structures of the dehydroacetic acid derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy-minimized using a suitable force field.

  • Grid Generation: A binding site on the target enzyme is defined, often based on the position of a known inhibitor or through active site prediction algorithms. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or iGEMDOCK. The algorithm explores various conformations and orientations of the ligand within the defined binding site and calculates the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best-scoring poses based on their binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Enzyme Inhibition Assay Protocols

This colorimetric assay is commonly used to screen for AChE inhibitors[7][8][9][10][11].

  • Reagents: Acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and a buffer solution (e.g., phosphate buffer, pH 8.0).

  • Procedure:

    • In a 96-well plate, the test compound (dehydroacetic acid derivative) at various concentrations is pre-incubated with the AChE enzyme for a defined period.

    • The substrate, ATCI, is added to initiate the enzymatic reaction.

    • AChE hydrolyzes ATCI to thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

    • The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then calculated.

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against lipoxygenase[4][5][6][12][13][14][15][16][17].

  • Reagents: Linoleic acid or arachidonic acid as the substrate, soybean lipoxygenase, and a buffer solution (e.g., borate buffer, pH 9.0).

  • Procedure:

    • The test compound is pre-incubated with the lipoxygenase enzyme in a quartz cuvette.

    • The substrate (linoleic acid or arachidonic acid) is added to start the reaction.

    • The formation of hydroperoxides, the product of the enzymatic reaction, is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

  • Data Analysis: The initial reaction velocity is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor. The IC50 value is determined from the dose-response curve.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Protein Preparation Grid_Gen Grid Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation Docking_Sim Docking Simulation Ligand_Prep->Docking_Sim Grid_Gen->Docking_Sim Result_Analysis Result Analysis Docking_Sim->Result_Analysis Binding_Mode Binding Mode Visualization Result_Analysis->Binding_Mode

Caption: A generalized workflow for molecular docking studies.

AChE_Inhibition_Pathway ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Choline Choline + Acetate AChE->Choline Hydrolysis DHA_deriv Dehydroacetic Acid Derivative DHA_deriv->Inhibition Inhibition->AChE Inhibitor

References

Safety Operating Guide

Safe Disposal of 3-acetyl-6-methyl-2H-pyran-2-one (Dehydroacetic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-acetyl-6-methyl-2H-pyran-2-one, also known as Dehydroacetic acid (CAS No. 520-45-6). Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This is the first line of defense in preventing chemical exposure.

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety goggles or a face shield.
Respiratory Protection A dust mask or respirator should be used, especially in areas with insufficient ventilation, to avoid inhaling dust particles.
Body Protection A lab coat or other protective clothing to prevent skin contact.

Always handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure. Avoid generating dust. Do not eat, drink, or smoke in areas where the chemical is handled.[1][2][3]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure the safety of laboratory personnel.

Minor Spills:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Use an inert absorbent material like sand or vermiculite to contain the spill.

  • Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for waste disposal.[2] Use spark-proof tools and avoid creating dust.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all wash water for proper disposal; do not allow it to enter drains.[4]

Major Spills: For larger spills, the procedure should be escalated. Evacuate the area and contact your institution's environmental health and safety (EHS) office for assistance.

Disposal Procedures

All waste, including the pure compound, contaminated materials, and cleanup debris, must be handled in accordance with local, state, and federal regulations.[4]

  • Waste Collection: Collect the chemical waste in a suitable, closed, and clearly labeled container.[1]

  • Consult Waste Management: Contact your institution's EHS office or a licensed waste disposal contractor to arrange for proper disposal. This compound may be classified as hazardous waste.

  • Container Disposal: Empty containers should be punctured to prevent reuse and disposed of according to institutional guidelines.[4]

Never dispose of 3-acetyl-6-methyl-2H-pyran-2-one by pouring it down the drain or mixing it with general laboratory waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-acetyl-6-methyl-2H-pyran-2-one.

A Start: Chemical Disposal Required B Is the material a pure, unadulterated compound? A->B C Is the material a contaminated solid (e.g., paper, gloves)? B->C No E Package in a clearly labeled, sealed container for solid chemical waste. B->E Yes D Is the material a contaminated liquid (e.g., solvent)? C->D No F Package in a clearly labeled, sealed container for solid hazardous waste. C->F Yes G Package in a clearly labeled, sealed container for liquid hazardous waste. D->G Yes H Contact Environmental Health & Safety (EHS) for pickup and disposal. D->H No (Consult EHS for guidance) E->H F->H G->H I End H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.